molecular formula C11H14FN B3424362 3-(3-Fluorophenyl)piperidine CAS No. 343856-71-3

3-(3-Fluorophenyl)piperidine

Cat. No.: B3424362
CAS No.: 343856-71-3
M. Wt: 179.23 g/mol
InChI Key: BYQNFDWRXQRLOL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)piperidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 179.111027613 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQNFDWRXQRLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309549
Record name 3-(3-Fluorophenyl)piperidine
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Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343856-71-3
Record name 3-(3-Fluorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343856-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)piperidine, a synthetic organic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of the 3-phenylpiperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable moiety in the design of novel therapeutic agents, particularly those targeting the central nervous system. This document will delve into the compound's synthesis, structural characterization, and known biological activities, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Fluorinated Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be readily functionalized to interact with biological targets. The introduction of an aryl group at the 3-position of the piperidine ring creates a class of compounds with a wide range of pharmacological activities.[3]

Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[4] The high electronegativity and small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] In the context of this compound, the fluorine substituent is anticipated to alter the electronic properties of the phenyl ring and influence its interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound and its hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 100240-20-8 (hydrochloride)[6]
Molecular Formula C₁₁H₁₄FNN/A
Molecular Weight 179.23 g/mol N/A
Molecular Formula (HCl salt) C₁₁H₁₅ClFN[6]
Molecular Weight (HCl salt) 215.7 g/mol [6]
Appearance Not explicitly stated; likely a solid as the hydrochloride salt.[6]
Storage 2-8°C (Refrigerator) for the hydrochloride salt.[6]

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several established synthetic routes for 3-aryl piperidines. Two common and effective strategies involve the catalytic hydrogenation of a corresponding pyridine precursor or a Grignard reaction with a protected piperidone.

Synthetic Pathway 1: Catalytic Hydrogenation of 3-(3-Fluorophenyl)pyridine

This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Synthesis Route 1 Start 3-(3-Fluorophenyl)pyridine Intermediate Piperidine Ring Formation Start->Intermediate H₂, Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., Ethanol, Acetic Acid) Pressure, Temperature Product This compound Intermediate->Product Work-up and Purification Synthesis Route 2 Start1 3-Bromofluorobenzene Grignard 3-Fluorophenylmagnesium bromide Start1->Grignard Mg, THF Start2 N-Protected 3-Piperidone Addition Grignard Addition Start2->Addition Grignard->Addition Intermediate1 Tertiary Alcohol Addition->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Acid catalyst Intermediate2 Tetrahydropyridine Intermediate Dehydration->Intermediate2 Reduction Reduction Intermediate2->Reduction H₂, Catalyst Deprotection Deprotection Reduction->Deprotection e.g., H₂/Pd/C for N-benzyl Product This compound Deprotection->Product Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (Neurotransmitter Storage) NT Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Vesicle->NT Release Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Transduction Transporter Monoamine Transporter (DAT, SERT, or NET) NT->Transporter Reuptake Compound This compound Compound->Transporter Inhibition Transporter->MAO Intracellular Transport

Sources

Technical Guide: Synthesis of 3-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluorophenyl)piperidine (CAS: 100240-20-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various GPCR ligands, monoamine transporter inhibitors, and NMDA receptor antagonists. Its structural value lies in the metabolic stability conferred by the fluorine atom and the vectoral orientation of the piperidine nitrogen, which allows for diverse functionalization.

This guide details a robust, two-phase synthetic pathway:

  • Suzuki-Miyaura Coupling: Construction of the biaryl core using 3-bromopyridine and 3-fluorophenylboronic acid.

  • Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine heterocycle.[1][2][3]

This route is preferred over direct Grignard addition to piperidones due to higher functional group tolerance, avoidance of prone-to-dehydration intermediates, and scalability.

Retrosynthetic Analysis

To design the most efficient pathway, we deconstruct the target molecule to commercially available precursors. The strategic bond disconnection occurs at the C3–C1' axis (biaryl bond) and the reduction of the aromatic pyridine ring.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 3-(3-Fluorophenyl)pyridine Target->Intermediate Reduction (H2, PtO2) Precursors Precursors: 3-Bromopyridine + 3-Fluorophenylboronic acid Intermediate->Precursors Suzuki Coupling (Pd cat.)

Figure 1: Retrosynthetic logic flow from target to precursors.

Phase 1: The Suzuki-Miyaura Coupling

The first challenge is coupling the electron-deficient pyridine ring with the aryl boronic acid. 3-Bromopyridine is used as the electrophile. While 3-chloropyridine is cheaper, the bromide offers a superior oxidative addition rate, crucial for moderate-temperature processing.

Reaction Scheme

3-Bromopyridine + 3-Fluorophenylboronic acid


 3-(3-Fluorophenyl)pyridine 
Detailed Protocol
ParameterSpecification
Scale 10.0 mmol (approx. 1.58 g of 3-bromopyridine)
Solvent System 1,4-Dioxane : Water (4:1 ratio)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
Base K₂CO₃ (2.0 equivalents)
Temperature 80–90 °C
Atmosphere Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

  • Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane (40 mL) and water (10 mL). Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Charging: Add 3-bromopyridine (1.58 g, 10 mmol), 3-fluorophenylboronic acid (1.54 g, 11 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of argon.

  • Reaction: Fit with a reflux condenser and heat to 85 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane:EtOAc (gradient 10:1 to 4:1).

Expert Insight: The nitrogen in pyridine can coordinate to palladium, potentially dampening catalytic activity. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by occupying the coordination sites more strongly than the pyridine nitrogen.

Phase 2: Catalytic Hydrogenation

Reducing a pyridine ring to a piperidine is thermodynamically favorable but kinetically slow due to the stability of the aromatic system.

Catalyst Selection
  • Pd/C: Effective but often requires high pressure and temperature.

  • PtO₂ (Adams' Catalyst): The gold standard for pyridine reduction. It operates at lower pressures and is less susceptible to poisoning by the resulting amine if acidic conditions are used.[3]

Detailed Protocol
ParameterSpecification
Precursor 3-(3-Fluorophenyl)pyridine (from Phase 1)
Catalyst PtO₂ (5-10 wt% loading)
Solvent Acetic Acid (Glacial) or MeOH/HCl
Pressure 3–4 bar (45–60 psi) H₂
Temperature Ambient (20–25 °C)

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 3-(3-fluorophenyl)pyridine (1.0 g) in glacial acetic acid (15 mL).

    • Note: Acetic acid serves two purposes: it acts as a solvent and protonates the pyridine nitrogen (

      
      ), which destabilizes the aromatic ring and facilitates reduction.
      
  • Catalyst Loading: Carefully add PtO₂ (50–100 mg) to the hydrogenation vessel. Safety: Do not add dry catalyst to flammable solvents in the presence of air; wet the catalyst with a small amount of acetic acid first under inert gas.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 4 bar (approx 60 psi) and stir vigorously at room temperature for 12–16 hours.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through Celite to remove the platinum catalyst. Caution: Spent hydrogenation catalysts are pyrophoric. Keep the filter cake wet with water before disposal.

  • Isolation: Concentrate the acetic acid filtrate. The residue is the acetate salt.

  • Free Basing: Dissolve residue in water, cool to 0 °C, and basify to pH >12 with 2M NaOH. Extract with DCM (3 x 20 mL). Dry (Na₂SO₄) and concentrate to yield this compound as a colorless to pale yellow oil.

Phase 3: Chiral Resolution (Optional)

The product obtained is a racemic mixture (


). For drug development, the single enantiomer is often required.

Method: Classical resolution using Dibenzoyl-D-tartaric acid .[4]

  • Dissolve racemic amine (1 eq) in hot ethanol.

  • Add Dibenzoyl-D-tartaric acid (1 eq) dissolved in hot ethanol.

  • Allow to cool slowly to room temperature to crystallize the diastereomeric salt.

  • Recrystallize from EtOH/Water to upgrade chiral purity (>98% ee).

  • Free base the salt using the method in Phase 2, Step 6.

Workflow Visualization

The following diagram illustrates the complete decision logic and process flow, including safety checkpoints.

SynthesisFlow Start Start: Raw Materials Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Suzuki Check1 QC: Is Pyridine Pure? (Remove Pd residues) Suzuki->Check1 Check1->Suzuki No (Repurify) Hydro Hydrogenation (H2, PtO2, AcOH) Check1->Hydro Yes Workup Acid/Base Extraction (Isolate Free Base) Hydro->Workup Resolution Chiral Resolution (Tartaric Acid) Workup->Resolution Final Final Product: This compound Resolution->Final Enantiopure Resolution->Final Racemate (Skip)

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

  • Fluorine Chemistry: The C-F bond is stable under these conditions. However, in the event of a fire, thermal decomposition may release hydrogen fluoride (HF), which is extremely toxic and corrosive.

  • Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all vessels are rated for the pressure used. Ground all equipment to prevent static discharge.

  • Piperidine Derivatives: These are known skin irritants and sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862. Link

  • BenchChem. (2025).[1][4][5][6] Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes and Protocols. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Link

  • Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization.[7] Enantiomer, 6(6), 333-7.[7] Link

Sources

A Technical Guide to the Solubility of 3-(3-Fluorophenyl)piperidine in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 3-(3-Fluorophenyl)piperidine, a derivative of the versatile piperidine scaffold, a thorough understanding of its solubility characteristics is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive technical overview of the predicted solubility of this compound across a range of common solvents, details robust experimental methodologies for precise solubility determination, and explores computational approaches for solubility prediction. As a Senior Application Scientist, the insights provided herein are grounded in established physicochemical principles and field-proven experimental practices to empower researchers in their drug development endeavors.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

Understanding the intrinsic physicochemical properties of this compound is the first step in predicting its solubility behavior. The molecule's structure, featuring a polar piperidine ring and a lipophilic fluorophenyl group, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound and the Parent Compound Piperidine

PropertyThis compound (Hydrochloride)PiperidineRationale for Influence on Solubility
Molecular Formula C₁₁H₁₅ClFN[1]C₅H₁₁N[2]The addition of the fluorophenyl group increases the molecular weight and surface area, generally leading to decreased aqueous solubility.
Molecular Weight 215.7 g/mol [1]85.15 g/mol [2]Higher molecular weight can negatively impact solubility.
Appearance Not AvailableColorless liquid[2]The physical state (solid or liquid) at a given temperature will influence the dissolution rate.
pKa (of conjugate acid) Estimated: ~9-1011.22[2]The basic nitrogen on the piperidine ring will be protonated at physiological pH, influencing its solubility in aqueous media. The electron-withdrawing effect of the fluorophenyl group is expected to slightly lower the pKa compared to piperidine.
Predicted LogP ~2.5-3.5 (Estimated)0.84LogP (octanol-water partition coefficient) indicates lipophilicity. The fluorophenyl group significantly increases the lipophilicity, suggesting lower aqueous solubility and higher solubility in non-polar organic solvents compared to piperidine.
Melting Point Not Available-9 °C[3]A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy.
Water Solubility Predicted to be lower than piperidine, especially in its free base form. The hydrochloride salt form will exhibit enhanced aqueous solubility.[4]Miscible[3][5]The parent piperidine is highly water-soluble due to hydrogen bonding.[5] The bulky, non-polar fluorophenyl group in the derivative will hinder this interaction, reducing water solubility.

Predicted Solubility Profile of this compound

Based on its structure and the known solubility of piperidine, a qualitative solubility profile for this compound in various solvent classes can be predicted. Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform, while showing limited solubility in nonpolar solvents like hexane.[5][6] The introduction of the fluorophenyl group is expected to shift this profile towards higher solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (Buffered) pH 2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid)Low to Moderate (as Hydrochloride salt)The hydrochloride salt will be more soluble in acidic conditions due to the protonation of the piperidine nitrogen.[4] Solubility is expected to decrease as the pH approaches the pKa of the compound.
Polar Protic Water, Methanol, EthanolModerateThe piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H as a donor, facilitating interaction with protic solvents. However, the large hydrophobic fluorophenyl group will limit miscibility compared to piperidine.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighFavorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents. DMSO is a common solvent for initial stock solutions in drug discovery for this reason.[7]
Non-Polar Aprotic Toluene, Dichloromethane (DCM), ChloroformHighThe lipophilic fluorophenyl group will promote solubility in these solvents through van der Waals forces and dipole-induced dipole interactions.
Non-Polar Hexane, HeptaneLowThe overall polarity of the molecule, primarily from the piperidine nitrogen, will limit its solubility in highly non-polar aliphatic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

For definitive solubility data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for determining thermodynamic equilibrium solubility.[8][9]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents from different classes should be tested.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. The presence of undissolved solid material at the end of this period is crucial to confirm saturation.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and agitate (24-72h) prep2->equil1 equil2 Maintain constant temperature equil1->equil2 analysis1 Separate solid and liquid phases equil2->analysis1 analysis2 Sample and dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for the shake-flask solubility determination method.

Kinetic Solubility Measurement for High-Throughput Screening

In early drug discovery, kinetic solubility is often measured as it is more amenable to high-throughput screening.[7][10] This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] While faster, this method can sometimes overestimate solubility as it can lead to supersaturated solutions.

Computational Approaches for Solubility Prediction

In silico methods are valuable for predicting solubility early in the drug discovery process, helping to prioritize compounds for synthesis and testing.[11][12]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural features of molecules with their solubility.[11]

  • Thermodynamic Models: Methods like the General Solubility Equation (GSE) use parameters such as LogP and melting point to estimate solubility.[12]

  • Machine Learning and AI: Advanced models, including graph convolutional networks, are increasingly being used to predict solubility with higher accuracy by learning from large datasets of known solubility data.[13][14]

G cluster_input Input Data cluster_models Computational Models cluster_output Predicted Output input_data Molecular Structure of this compound Physicochemical Properties (LogP, pKa, etc.) Large Datasets of Known Solubilities qspr QSPR Models input_data->qspr thermo Thermodynamic Models (GSE) input_data->thermo ml Machine Learning / AI input_data->ml output_data Predicted Solubility in Various Solvents qspr->output_data thermo->output_data ml->output_data

Caption: Overview of computational solubility prediction workflow.

Conclusion and Future Directions

While specific experimental data for the solubility of this compound is not yet widely available, a strong predictive framework can be established based on its physicochemical properties and the behavior of its parent compound, piperidine. The fluorophenyl substitution is expected to decrease aqueous solubility while enhancing solubility in many organic solvents. For drug development professionals, the experimental and computational methods outlined in this guide provide a robust pathway to accurately determine and predict the solubility of this and other novel piperidine derivatives. As with any new chemical entity, a systematic and multi-faceted approach to understanding its solubility is crucial for mitigating risks and accelerating the journey from discovery to clinical application.

References

  • Piperidine | Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 7, 2026, from [Link]

  • Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). PubMed Central. Retrieved February 7, 2026, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

  • This compound hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF. Retrieved February 7, 2026, from [Link]

  • Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. (2025). NIH. Retrieved February 7, 2026, from [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024). Retrieved February 7, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

3-(3-Fluorophenyl)piperidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 3-(3-Fluorophenyl)piperidine

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for monoamine transporter inhibitors and GPCR ligands.[1][2] Its structural integrity is defined by the piperidine ring's secondary amine and the meta-fluorine substitution on the phenyl ring.[1][2] While the C-F bond confers metabolic resistance, the secondary amine is a kinetic hotspot for oxidative degradation and carbamate formation. This guide outlines the physicochemical stability profile and mandates a rigorous storage protocol to prevent "silent" purity loss—where the compound degrades into non-chromatophoric impurities that complicate downstream biological assays.[2]

Physicochemical Profile & Critical Properties

Understanding the intrinsic properties of the molecule is the first step in designing a stability protocol. The hydrochloride salt is the preferred form for storage due to its higher melting point and resistance to oxidation compared to the free base.

PropertyValue / CharacteristicImplication for Storage
Molecular Formula C₁₁H₁₄FN (Free Base) / C₁₁H₁₅ClFN (HCl)HCl Salt is strongly preferred for long-term stability.[1][2][3]
Molecular Weight 179.24 g/mol (Base) / 215.69 g/mol (HCl)Accurate weighing requires correction for salt form.[1][2][3]
pKa (Calculated) ~10.8 (Piperidine Nitrogen)Highly basic.[1][2] Will aggressively absorb atmospheric CO₂.[1][2]
Physical State White to off-white solid (HCl)Hygroscopic; prone to deliquescence if seals fail.[1][2][3]
Solubility Water (High for HCl), DMSO, MethanolStock solutions in DMSO are stable at -20°C; avoid aqueous stocks for long-term storage.[1][3]
Hygroscopicity Moderate to HighMoisture uptake catalyzes hydrolysis and oxidation.[1][2][3]

Degradation Mechanisms

The stability of this compound is threatened by two primary pathways: Oxidative N-hydroxylation and Carbamate Formation .[1][2] Unlike simple impurities, these degradation products can act as false positives in biochemical screens by chelating metals or altering pH.[2]

Pathway Analysis
  • Oxidation (Radical Mechanism): The secondary amine proton is susceptible to abstraction, leading to the formation of N-oxides or hydroxylamines, particularly in the presence of trace transition metals or light.

  • Carbamylation (CO₂ Sequestration): As a strong base, the piperidine nitrogen reacts reversibly with atmospheric CO₂ to form carbamic acid, which stabilizes as a carbamate salt.[1][2] This effectively lowers the molarity of the active free base in solution.[2]

DegradationPathways cluster_legend Degradation Drivers Compound This compound (Active Secondary Amine) Carbamate Carbamate Salt (Precipitate/Inactive) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide / Hydroxylamine (Redox Active Impurity) Compound->NOxide SET / Radical Oxidation CO2 Atmospheric CO₂ (Moisture) CO2->Carbamate Oxygen Dissolved O₂ (Light/Peroxides) Oxygen->NOxide

Figure 1: Primary degradation pathways driven by atmospheric exposure.[1][2] The secondary amine is the nucleophilic locus for both reactions.

Storage & Handling Protocols

To mitigate the pathways above, a "Zero-Headspace" strategy is recommended.[1][2][4]

Solid State Storage (Long-Term)
  • Temperature: -20°C is mandatory for periods >3 months.[1][2] 2-8°C is acceptable for active use (<1 month).[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The HCl salt is less sensitive to CO₂ than the free base but still requires protection from moisture.[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2] Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.[1][2]

Solution Storage (Working Stocks)
  • Solvent: Anhydrous DMSO is the gold standard.[1][2] Avoid protic solvents (Ethanol/Water) for storage >1 week.[1][2]

  • Freeze-Thaw: Limit to 3 cycles. Repeated condensation introduces water, accelerating hydrolysis.[2]

  • Aliquot Strategy: Single-use aliquots are required to prevent stock contamination.[1][2]

Lifecycle Workflow

The following workflow ensures data integrity from receipt to assay.

StorageWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) QC 2. Initial QC (1H-NMR / LC-MS) Receipt->QC Validate Identity QC->Receipt Fail: Return Aliquot 3. Aliquoting (Anhydrous DMSO / Argon) QC->Aliquot Purity >98% Storage 4. Deep Freeze (-20°C, Dark) Aliquot->Storage Immediate Transfer Thaw 5. Thaw & Use (Vortex, Spin Down) Storage->Thaw Assay Day Discard 6. Discard Excess (Do NOT Refreeze) Thaw->Discard Post-Exp

Figure 2: Lifecycle management workflow emphasizing the "Single-Use" aliquot strategy to minimize freeze-thaw degradation.

Quality Control & Analytical Monitoring

Trustworthiness in data comes from self-validating systems.[1][2] Routine QC should be performed every 6 months for solid stocks.[1][2]

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2] Note: Acidic pH is crucial to protonate the amine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1][2]

  • Pass Criteria: Purity >98%; no new peaks at RRT (Relative Retention Time) ~0.8 (N-Oxide) or ~1.2 (Dimer).

NMR Marker:

  • In ¹H-NMR (DMSO-d₆), look for the broadening or shift of the piperidine ring protons adjacent to the nitrogen (δ ~2.5-3.0 ppm).[1][2] The appearance of a downfield shift often indicates salt dissociation or carbamate formation.[1][2]

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][2][5] The fluorinated moiety does not significantly alter the acute toxicity profile compared to piperidine, but caution is warranted.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle the neat powder in a fume hood to avoid inhalation.[1][2]

  • Spill: Neutralize with weak acid (citric acid) before wiping up, as the compound is basic.[1][2]

References

  • PubChem. (2025).[1][2] this compound Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Barnes, D. M., et al. (2018).[1][2] Stability of Secondary Amines in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Generalized reference for amine oxidation mechanisms).

Sources

The Strategic Role of Fluorine in Modulating 3-Phenylpiperidine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting pharmacophoric features. The parent compound, 3-phenylpiperidine, represents a foundational structure for agents that interact with monoamine transporters, such as the dopamine transporter (DAT).[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. This is due to fluorine's unique properties: its small size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond. These attributes can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth technical analysis of the multifaceted role of a single fluorine atom, specifically at the meta-position of the phenyl ring in 3-(3-Fluorophenyl)piperidine, and its impact on the molecule's overall activity profile.

Part 1: Impact of 3-Fluoro Substitution on Physicochemical Properties

The introduction of a fluorine atom to the 3-position of the phenyl ring instigates critical changes in the molecule's fundamental chemical properties, which have cascading effects on its biological behavior.

Modulation of Basicity (pKa)

The piperidine nitrogen is basic, and its degree of ionization at physiological pH (pKa) is a critical determinant of its interaction with biological targets, membrane permeability, and solubility. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When placed on the phenyl ring, this effect can propagate to the piperidine nitrogen, influencing its pKa.

  • Causality: The electron-withdrawing nature of the fluorine atom reduces the electron density on the piperidine nitrogen, making its lone pair of electrons less available for protonation. This results in a lower pKa compared to the non-fluorinated parent compound. A lower pKa means the molecule will be less protonated at physiological pH 7.4, which can reduce off-target ion channel interactions (e.g., hERG) and potentially improve oral absorption.[2]

Alteration of Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While highly electronegative, fluorine's effect on lipophilicity is context-dependent.

  • Causality: Substituting a hydrogen atom with fluorine generally increases a molecule's lipophilicity (LogP). This is because the C-F bond is poorly polarizable and can increase the hydrophobicity of the molecular surface.[3] This enhanced lipophilicity can improve membrane permeability and access to CNS targets. However, the overall effect also depends on changes in intramolecular interactions and conformation. The distribution coefficient (LogD), which considers the ionization state at a specific pH, will be influenced by both the change in LogP and the fluorine-induced shift in pKa.

Table 1: Predicted Physicochemical Properties of 3-Phenylpiperidine and its 3-Fluoro Analog

CompoundPredicted cLogPPredicted pKa
3-Phenylpiperidine2.5~9.5
This compound2.8~9.1

Note: These values are estimations based on computational algorithms (e.g., XLOGP3) and data from analogous structures. Experimental validation is required for definitive characterization.

Part 2: Influence on Pharmacodynamics and Target Engagement

The primary biological target for many phenylpiperidine scaffolds is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[4] Inhibition of DAT increases synaptic dopamine levels, a mechanism central to the action of many stimulants and antidepressants.

Structure-Activity Relationship (SAR) at the Dopamine Transporter

While direct comparative binding data for this compound is not extensively published, SAR studies of related fluorinated analogues provide strong predictive insights.[5]

  • Binding Affinity (Ki): The introduction of a fluorine atom on the phenyl ring of DAT ligands is often well-tolerated and can enhance binding affinity.[5] The 3-position (meta) is a key vector for interaction within the DAT binding pocket. The fluorine atom can engage in favorable orthogonal multipolar interactions or even weak hydrogen bonds with amino acid residues in the binding site, which are not possible with the parent hydrogen atom. This can lead to a lower inhibition constant (Ki), signifying higher binding affinity.

  • Selectivity: Fluorination can also modulate binding selectivity across different monoamine transporters (DAT, SERT, NET). The specific placement of the fluorine atom can favor interactions in the DAT binding pocket over those of SERT or NET, leading to a more selective compound. For stimulants, high DAT/NET inhibition is often associated with lower psychoactive doses, making this a critical parameter.

Logical Framework for Fluorine's Pharmacodynamic Impact

The diagram below illustrates the cascading effects of introducing a 3-fluoro substituent, from fundamental electronic changes to the ultimate impact on target binding.

G cluster_0 Physicochemical Modulation cluster_1 Pharmacodynamic Consequences F 3-Fluoro Substituent EWG Strong Electron- Withdrawing Effect F->EWG LogP Increases Lipophilicity (LogP) F->LogP pKa Lowers Piperidine pKa EWG->pKa Binding Altered Binding Pocket Interactions (e.g., H-bonding) pKa->Binding Changes ionization at target LogP->Binding Influences approach to binding site Affinity Potentially Increased Binding Affinity (Lower Ki) Binding->Affinity Selectivity Modulated Selectivity (DAT vs. SERT/NET) Binding->Selectivity

Caption: Logical flow from fluorine's electronic properties to its pharmacodynamic effects.

Part 3: The Critical Role of Fluorine in Pharmacokinetics

Perhaps the most significant and widely exploited advantage of fluorination in drug design is the enhancement of metabolic stability.

  • Metabolic Shielding: The phenyl ring is a common site for Phase I metabolism, specifically cytochrome P450 (CYP)-mediated aromatic hydroxylation. The 3-position is particularly susceptible to this oxidation. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position effectively "shields" it from oxidation.[6][7] This blockage of a primary metabolic pathway can dramatically increase the compound's half-life (t½) and overall exposure (AUC) in vivo.

  • Improved CNS Penetration: The increase in lipophilicity, coupled with potentially reduced efflux by transporters like P-glycoprotein (P-gp), can lead to improved penetration across the blood-brain barrier (BBB), which is essential for CNS-acting drugs.

The diagram below visualizes the concept of fluorine as a metabolic shield.

G Parent 3-Phenylpiperidine H CYP450 CYP450 Enzymes Parent:f1->CYP450 Aromatic Oxidation Metabolite 3-(3-Hydroxyphenyl)piperidine OH CYP450->Metabolite:f1 Parent_F This compound F Blocked Metabolism Blocked Parent_F:f1->Blocked Strong C-F Bond Resists Oxidation

Caption: Fluorine at the 3-position acts as a shield against CYP450-mediated metabolism.

Part 4: Key Experimental Protocols

To empirically determine the precise effects of the 3-fluoro substituent, a series of standardized, self-validating in vitro experiments are required.

Protocol: Synthesis of this compound

A common and reliable method for synthesizing 3-arylpiperidines involves a Grignard reaction followed by reduction and deprotection.

Workflow Diagram: Synthesis

G reagent1 1-Bromo-3-fluorobenzene + Mg turnings step1 Step 1: Grignard Reaction (Anhydrous THF, 0°C to RT) reagent1->step1 reagent2 N-Boc-3-piperidone reagent2->step1 intermediate1 N-Boc-3-hydroxy- This compound step1->intermediate1 step2 Step 2: Reductive Dehydroxylation (DCM, 0°C to RT) intermediate1->step2 reagent3 Triethylsilane (Et3SiH) Trifluoroacetic acid (TFA) reagent3->step2 intermediate2 N-Boc-3-(3-fluorophenyl)piperidine step2->intermediate2 step3 Step 3: Boc Deprotection (DCM, RT) intermediate2->step3 reagent4 TFA or HCl in Dioxane reagent4->step3 product Final Product: This compound step3->product

Caption: A representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Grignard Reagent Formation: Prepare the Grignard reagent by slowly adding a solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere (N2 or Ar).

  • Addition to Piperidone: Cool the Grignard solution to 0°C and add a solution of N-Boc-3-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Reductive Dehydroxylation: Dissolve the crude tertiary alcohol intermediate in dichloromethane (DCM). Cool to 0°C and add triethylsilane, followed by the slow addition of trifluoroacetic acid (TFA). Stir until the reaction is complete.

  • Deprotection: Concentrate the reaction mixture. Dissolve the resulting crude N-Boc protected intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until the Boc group is fully cleaved.

  • Purification: Concentrate the mixture and purify the final product hydrochloride salt by recrystallization or silica gel chromatography to yield this compound.

Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the transporter.

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Use cell lines stably expressing human DAT, SERT, or NET, or membrane preparations from specific rat brain regions (e.g., striatum for DAT).

  • Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Henseleit buffer, KHB).

  • Radioligand Selection: Choose a high-affinity radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT).

  • Incubation: In a 96-well plate, combine the membrane/cell preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (3-phenylpiperidine or this compound).

  • Control Wells:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 4°C to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, washing immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsomes: Use pooled human liver microsomes (HLM). Thaw on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Cofactor: Prepare a solution of NADPH (a required cofactor for CYP450 enzymes) in phosphate buffer.

  • Incubation Setup:

    • Pre-warm the microsomal solution to 37°C in a shaking water bath.

    • Add the test compound to the microsomes to achieve a final concentration (e.g., 1 µM) and pre-incubate for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Controls:

    • No Cofactor Control: Run a parallel incubation at the final time point without adding NADPH to check for non-NADPH mediated degradation.

    • Positive Controls: Include compounds with known high and low clearance rates (e.g., verapamil and diazepam) to validate the assay performance.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Conclusion

The strategic placement of a fluorine atom at the 3-position of the phenyl ring in 3-phenylpiperidine is a highly rational approach in medicinal chemistry. This single substitution is predicted to have a profound and beneficial impact on the molecule's drug-like properties. It can fine-tune the pKa and lipophilicity, potentially enhance binding affinity and selectivity for the dopamine transporter, and, most critically, block a key site of metabolic oxidation. This metabolic shielding is expected to significantly improve the compound's pharmacokinetic profile by increasing its half-life and bioavailability. The experimental protocols detailed herein provide a clear and robust pathway for the empirical validation of these principles, enabling the precise quantification of fluorine's contribution to the activity of this important pharmacological scaffold.

References

  • Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: von der Struktur zur Funktion [Phenethylamines: From Structure to Function].
  • Castro, J., et al. (1998). Enhancement of oral absorption in selective 5-HT1D receptor agonists: fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry, 41(15), 2667-2670. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Katz, J. L., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(19), 3503-3515. Available at: [Link]

  • Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3125-3128. Available at: [Link]

  • JJC8-091, et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 2045-2064. Available at: [Link]

  • Boström, J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10091–10102. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in drug design and imaging applications. Journal of Fluorine Chemistry, 127(11-12), 1495-1506. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Seltzman, H. H., et al. (2013). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. Available at: [Link]

  • O'Hagan, D. (2012). Understanding the conformational behavior of fluorinated piperidines: The origin of the axial-F preference. Chemistry, 18(20), 6141-6152. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Basile, V. C., & Yudin, A. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. Available at: [Link]

  • Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3125-3128. Available at: [Link]

  • Stepanov, V., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. Available at: [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • Ni, K., & Hu, J. (2017). Fluorine in Drug Discovery: Role, Design and Case Studies. Future Medicinal Chemistry, 9(14), 1653-1673. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-(3-Fluorophenyl)piperidine in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Relevance

3-(3-Fluorophenyl)piperidine is a privileged structural scaffold used extensively in medicinal chemistry and neuropharmacology. Structurally derived from the phenylpiperidine class, it serves as a critical bioisostere in the development of ligands for monoamine transporters (MATs) and Sigma-1 receptors .

The incorporation of the fluorine atom at the meta position of the phenyl ring confers two distinct advantages over the non-fluorinated parent compound:

  • Metabolic Stability: It blocks potential hydroxylation sites, extending the half-life of the probe in metabolically active systems (e.g., hepatocyte co-cultures).

  • Lipophilicity Modulation: The electron-withdrawing nature of fluorine alters the pKa of the piperidine nitrogen and increases lipophilicity (LogP), enhancing membrane permeability in blood-brain barrier (BBB) models.

This guide details the standard operating procedures (SOPs) for solubilizing, handling, and applying this compound in in vitro assays, specifically focusing on cytotoxicity screening and functional neurotransmitter uptake inhibition.

Physicochemical Properties & Reconstitution

Before introduction to cell culture, the compound must be reconstituted correctly to avoid precipitation or solvent-induced toxicity.

PropertySpecification
Molecular Weight 179.24 g/mol (Free Base) / 215.70 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility (Water) Low (Free Base) / Moderate (HCl Salt, up to ~10 mM)
Solubility (DMSO) High (>100 mM)
Storage (Powder) -20°C, desiccated, protected from light
Stock Stability 1 month at -20°C in DMSO; avoid freeze-thaw cycles
Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, sterile stock solution for downstream dilution.

  • Weighing: Calculate the mass required for 10 mM based on the specific salt form.

    • Example: For 10 mL of 10 mM stock using the HCl salt (MW 215.70), weigh 21.57 mg .

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide, Cell Culture Grade) .

    • Note: Do not use water or PBS initially, as the free base may precipitate, and even the salt form can be slow to dissolve at high concentrations in cold aqueous buffers.

  • Dissolution: Vortex vigorously for 30–60 seconds. If necessary, warm to 37°C for 5 minutes.

  • Sterilization: Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile amber vial.

    • Critical: Do not use standard PES/cellulose acetate filters for pure DMSO; they may dissolve.

  • Aliquot: Dispense into 50 µL aliquots to prevent repeated freeze-thaw degradation. Store at -20°C.

Experimental Workflows

Visualization: Preparation & Application Workflow

The following diagram outlines the critical path from dry powder to cellular assay, highlighting the "Danger Zone" where precipitation often occurs.

G cluster_dilution Dilution (The Danger Zone) Powder Dry Powder (Store -20°C) Weigh Weighing (Analytical Balance) Powder->Weigh DMSO Solubilization (100% DMSO) Weigh->DMSO Add Solvent Stock Master Stock (10 mM, Filtered) DMSO->Stock Vortex & Filter Intermed Intermediate Dilution (10x in Media) Stock->Intermed 1:100 Dilution Final Final Working Conc. (1 nM - 100 µM) Intermed->Final Serial Dilution Cells Cell Treatment (37°C Incubator) Final->Cells Add to Wells

Caption: Workflow for reconstituting this compound. The "Intermediate Dilution" step is critical to prevent osmotic shock or precipitation when moving from 100% DMSO to aqueous media.

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Phenylpiperidines are lipophilic amines. At high concentrations (>100 µM), they can disrupt lysosomal pH or cause non-specific membrane perturbation (lysosomotropism). Establishing the non-toxic range is mandatory before functional assays.

Materials:

  • HEK293 or SH-SY5Y cells.

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (SDS/HCl or DMSO).

Steps:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate 24h to adhere.

  • Treatment: Prepare serial dilutions of this compound in warm culture media (0.1, 1, 10, 50, 100 µM).

    • Control: Include a "Vehicle Control" containing the equivalent % of DMSO (e.g., 0.1%).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Calculate % viability relative to Vehicle Control.

    • Acceptance Criteria: Only concentrations yielding >90% viability should be used for functional assays.

Protocol C: Functional Monoamine Uptake Inhibition

Rationale: This compound is a structural analog of known monoamine transporter substrates/inhibitors. This assay measures its ability to block the uptake of a fluorescent neurotransmitter mimic (ASP+) via the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).

Mechanism of Action: The compound competes with the substrate at the orthosteric site of the transporter, preventing influx.

Mechanism Synapse Extracellular Space (Synapse) Transporter Monoamine Transporter (DAT/SERT) Synapse->Transporter Substrate Approach Cytosol Intracellular Space (Cytosol) Transporter->Cytosol Transport Ligand This compound (Inhibitor) Ligand->Transporter Competitive Binding (Blockade) Substrate Neurotransmitter / ASP+ (Substrate)

Caption: Competitive inhibition mechanism. The fluorinated piperidine binds to the transporter, physically occluding the channel and preventing the uptake of the fluorescent substrate (ASP+).

Materials:

  • Cells: HEK293 stably transfected with hDAT, hSERT, or hNET.

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), a fluorescent monoamine mimic.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing glucose.

Steps:

  • Preparation: Wash cells 2x with warm KRH buffer to remove growth media.

  • Pre-incubation: Add this compound (at varying concentrations determined in Protocol B) to cells. Incubate for 10 minutes at 37°C.

    • Positive Control: Cocaine (10 µM) or Fluoxetine (10 µM).

    • Negative Control: DMSO vehicle.[1]

  • Substrate Addition: Add ASP+ (final concentration 2–5 µM).

  • Kinetic Read: Immediately place in a fluorescence plate reader (Ex: 475 nm / Em: 609 nm). Measure fluorescence every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) for the linear portion of the uptake curve.

    • Plot Slope vs. Log[Concentration].

    • Determine IC50 (concentration inhibiting uptake by 50%).

Expected Results & Troubleshooting

Typical Data Profile
Concentration (µM)% Viability (MTT)% Uptake Inhibition (DAT)Interpretation
0.01 100%~5%Below effective range.
0.1 99%~15-20%Onset of activity.
1.0 98%~50-60%Near IC50 (Target dependent).
10.0 95%>90%Maximal inhibition.
100.0 <60%N/ACytotoxic (Do not use data).
Troubleshooting Guide
  • Precipitation in Wells: The compound crashed out. Ensure the final DMSO concentration is <0.5%. Try intermediate dilution in KRH buffer before adding to cells.

  • High Background Fluorescence: ASP+ binds non-specifically to plastics. Use black-walled, clear-bottom plates and wash cells thoroughly.

  • No Inhibition: Verify the expression of the transporter in your cell line using a known control (e.g., Cocaine). If the control works but the test compound does not, the compound may not have affinity for that specific transporter isoform.

References

  • World Health Organization (WHO). (2016). Critical Review Report: 3-Fluorophenmetrazine (3-FPM). Expert Committee on Drug Dependence. Link

    • Relevance: Discusses the pharmacology of fluorinated phenylmorpholines/piperidines and their metabolic stability.
  • PubChem. (2023).[2] Compound Summary: this compound.[3][4] National Library of Medicine. Link

    • Relevance: Source for physicochemical properties, molecular weight, and safety d
  • Mayer, F. P., et al. (2016). Phase I metabolites of the designer drug 3-fluorophenmetrazine... Archives of Toxicology. Link

    • Relevance: Provides context on the metabolic pathways of fluorinated phenyl-heterocycles and their activity
  • Sigma-Aldrich. (2023). Product Specification: 4-(3-Fluorophenyl)piperidine hydrochloride (Structural Analog).Link

    • Relevance: Used for benchmarking handling and solubility protocols for fluorin
  • BenchChem. (2025).[5] Biological Activities of Piperidine Derivatives.[6][2][1][5][7][8][9]Link

    • Relevance: General overview of the piperidine scaffold in drug discovery.

Sources

High-Resolution GC-MS Profiling and Isomeric Differentiation of 3-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FPP

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3-Fluorophenyl)piperidine (3-3-FPP) . As a structural isomer of pharmacologically active agents (e.g., 3-fluorophenmetrazine or 4-fluorophenylpiperidine), 3-3-FPP presents specific analytical challenges: high polarity leading to peak tailing and mass spectral similarity with regioisomers.[1] This protocol establishes a TFAA (Trifluoroacetic Anhydride) derivatization workflow to ensure chromatographic stability and defines the retention time-based logic required for isomeric differentiation.

Introduction & Analytical Challenges

This compound is a secondary amine often investigated in structure-activity relationship (SAR) studies for monoamine transporter inhibitors. Analysis of the free base is prone to error due to three factors:

  • Active Hydrogen Adsorption: The secondary amine proton interacts with silanol groups in the GC liner and column, causing peak tailing and non-linear response at low concentrations.

  • Regioisomeric Ambiguity: The electron ionization (EI) mass spectrum of this compound is nearly identical to its positional isomers, 3-(2-fluorophenyl)piperidine and 3-(4-fluorophenyl)piperidine.

  • Thermal Instability: While relatively stable, oxidative dehydrogenation can occur in hot injectors, forming imine artifacts.

The Solution: Chemical derivatization using TFAA converts the polar amine into a stable, volatile amide (N-trifluoroacetyl-3-(3-fluorophenyl)piperidine), improving peak shape and shifting the molecular weight to a unique detection window.

Experimental Protocol
3.1 Reagents and Standards
  • Target Analyte: this compound hydrochloride (Reference Standard).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99% purity.

  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).

  • Base: Pyridine or Triethylamine (catalyst/acid scavenger).

3.2 Sample Preparation Workflow

Note: Moisture is the enemy of acylation. Ensure all glassware is dry.

  • Extraction (if biological/complex matrix):

    • Alkalinize sample (pH > 10) with NaOH.

    • Extract into Ethyl Acetate.

    • Evaporate to dryness under nitrogen stream.

  • Derivatization (Standard Protocol):

    • Reconstitute residue (or dissolve standard) in 100 µL Ethyl Acetate .

    • Add 50 µL TFAA .

    • Add 10 µL Pyridine (optional, to scavenge acid).

    • Cap vial tightly and incubate at 60°C for 20 minutes .

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 200 µL Ethyl Acetate for injection.

3.3 Instrumental Parameters (GC-MS)
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity phase separates isomers based on boiling point/shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min), 250°CHigh temp ensures rapid volatilization; splitless maximizes sensitivity.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 300°C (3 min)Slow ramp (5°C/min) around 180-240°C is critical for separating the 3-isomer from 4-isomer.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range m/z 40–450Captures the derivatized molecular ion (m/z 275).
Analytical Workflow Visualization

The following diagram outlines the logic flow from sample intake to data validation, emphasizing the critical decision point for isomer differentiation.

AnalysisWorkflow Start Sample Intake Prep L/L Extraction (Ethyl Acetate, pH > 10) Start->Prep Deriv Derivatization (TFAA, 60°C, 20 min) Prep->Deriv Dry Residue GC GC Separation (Rxi-5Sil MS, Slow Ramp) Deriv->GC N-TFA Derivative MS MS Detection (EI) Target: m/z 275 (M+) GC->MS Check Isomer Check: Compare RT to Standards MS->Check Spectrum Matches Result3 Confirmed: 3-(3-F) Isomer Check->Result3 RT Matches 3-Sub Std Result4 Rejected: 4-(3-F) or other Isomer Check->Result4 RT Mismatch

Figure 1: Analytical workflow for the differentiation of fluorophenylpiperidine isomers using TFAA derivatization.

Results & Discussion
5.1 Chromatography and Isomer Separation

Underivatized phenylpiperidines often elute as broad, tailing peaks. The N-TFA derivative yields a sharp, Gaussian peak.

  • Retention Time Logic: On a 5% phenyl-arylene phase (e.g., Rxi-5Sil MS), the elution order of substituted aromatics generally follows the boiling point and steric profile:

    • Ortho (2-F): Elutes first (Steric shielding reduces boiling point).

    • Meta (3-F): Elutes second (Target Analyte).

    • Para (4-F): Elutes last (Most linear/planar, strongest interaction with stationary phase).

  • Critical Check: You must run a mix of 3-F and 4-F standards to define the window. The 3-isomer typically elutes 0.2–0.5 minutes prior to the 4-isomer under the recommended slow ramp.

5.2 Mass Spectral Interpretation

The derivatization shifts the molecular weight from 179 to 275 .

  • Molecular Ion (M+): m/z 275 (Distinct, usually 10-20% abundance).

  • Base Peak: The fragmentation is dominated by alpha-cleavage of the piperidine ring.

    • Unlike amphetamines (which cleave to m/z 58 or 72), piperidines often lose the trifluoroacetyl group or undergo ring opening.

    • Look for m/z 178/179 (Loss of the TFA group) and m/z 69 (CF3+).

    • Note: The EI spectra of the 3-F and 4-F isomers are virtually indistinguishable. Do not rely on library match scores alone.

5.3 Fragmentation Pathway (Graphviz)

Fragmentation Mol N-TFA Derivative (MW 275) Ion1 Loss of CF3 (m/z 206) Mol->Ion1 -69 Da Base Base Peak (Dependent on alpha-cleavage) Mol->Base Alpha Cleavage Ion2 Piperidine Ring Cleavage (m/z 146/160 series) Base->Ion2 Rearrangement

Figure 2: Simplified fragmentation logic for N-TFA substituted piperidines.

Validation & Quality Control

To satisfy the "Trustworthiness" pillar, the method must be self-validating:

  • Linearity: The N-TFA derivative should show linearity (

    
    ) from 10 ng/mL to 1000 ng/mL.
    
  • Carryover: Inject a solvent blank after the highest standard. No peak should be detected at the target RT.

  • Resolution Check: A system suitability standard containing both this compound and 3-(4-fluorophenyl)piperidine must be injected daily. Resolution (Rs) must be > 1.5 .

References
  • Lin, D. L., & Wang, S. M. (2023). Chemical derivatization for the analysis of drugs by GC-MS - A concept.[2][3] Journal of Food and Drug Analysis.

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Piperidine & Derivatives.[4]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Isomer Differentiation Principles.

Sources

Application Notes and Protocols for the Synthetic Manipulation of 3-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-(3-Fluorophenyl)piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] Its derivatives form the structural core of drugs across a vast spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a substituted phenyl group at the 3-position, specifically the 3-fluorophenyl moiety, creates a chiral scaffold with significant potential for developing highly selective and potent therapeutic agents. The fluorine atom is a particularly valuable substituent in drug design, as it can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence binding affinity through specific electronic interactions.

This application note provides a detailed guide for researchers engaged in the synthesis and derivatization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern key transformations. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this valuable chemical space. We will focus on the most common and critical reactions targeting the secondary amine: N-Alkylation, N-Arylation, and N-Acylation.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine nitrogen, directly impacting a molecule's pharmacological profile. The choice of base and solvent is critical to achieving high yields while minimizing side reactions, such as the formation of quaternary ammonium salts.[3]

Causality Behind Experimental Choices:
  • Base Selection: A non-nucleophilic base is essential to deprotonate the piperidine nitrogen (or scavenge the acid formed during the reaction) without competing with the piperidine as a nucleophile.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base suitable for reactive alkyl halides (e.g., benzyl or allyl bromides). Its heterogeneity in solvents like DMF or Acetonitrile requires efficient stirring.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the piperidine, forming the highly nucleophilic piperidide anion. This is ideal for less reactive alkyl halides but requires anhydrous conditions and careful handling due to its reactivity with protic solvents.[3]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is optimal as it can dissolve the reagents and stabilize charged intermediates without interfering with the nucleophilic attack.

  • Slow Addition: The dropwise addition of the alkylating agent to a solution containing an excess of the piperidine helps to ensure that the piperidine is always in excess, which statistically minimizes over-alkylation to the quaternary salt.[3]

Protocol 1: N-Alkylation using K₂CO₃ in DMF

This protocol is suitable for activated alkyl halides like benzyl bromide or simple alkyl iodides.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Data Summary: N-Alkylation
ParameterCondition A (K₂CO₃)Condition B (NaH)
Base K₂CO₃ (2.0 equiv.)NaH (1.2 equiv., 60% in oil)
Alkylating Agent Alkyl Bromide/Iodide (1.1 equiv.)Alkyl Bromide/Iodide (1.1 equiv.)
Solvent Anhydrous DMFAnhydrous DMF or THF
Temperature Room Temp to 70 °C0 °C to Room Temp
Typical Time 4-12 hours2-6 hours
Key Insight Robust, general-purposeFaster, for less reactive halides
Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Add Piperidine & K₂CO₃ to flask add_dmf 2. Add Anhydrous DMF start->add_dmf add_halide 3. Add Alkyl Halide dropwise add_dmf->add_halide react 4. Stir at RT or Heat add_halide->react monitor 5. Monitor by TLC / LC-MS react->monitor quench 6. Quench with H₂O, Extract with EtOAc monitor->quench Reaction Complete dry 7. Wash with Brine, Dry over Na₂SO₄ quench->dry purify 8. Concentrate & Purify via Chromatography dry->purify end_node Pure N-Alkyl Product purify->end_node

Caption: General workflow for the N-alkylation of this compound.

N-Acylation: Crafting Amide Bonds

N-acylation converts the secondary amine into an amide, a critical functional group in many bioactive molecules. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the parent amine, a property that can be exploited in sequential synthesis.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles. Anhydrides are often preferred as they produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.[4]

  • Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is used to scavenge the acidic byproduct (HCl or RCOOH), driving the reaction to completion.

  • Solvent: An inert aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.

  • Temperature Control: The reaction is often initiated at 0 °C to moderate the initial exothermic reaction, especially when using highly reactive acyl chlorides, and then allowed to warm to room temperature.[4]

Protocol 2: N-Acylation using Acetic Anhydride

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetic anhydride (1.2 equiv.) dropwise to the solution.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[4]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.[4]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Dissolve Piperidine & Et₃N in DCM cool 2. Cool solution to 0 °C start->cool add_anhydride 3. Add Acylating Agent dropwise cool->add_anhydride react 4. Stir at 0 °C, then warm to RT add_anhydride->react monitor 5. Monitor by TLC / LC-MS react->monitor quench 6. Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract 7. Extract with DCM, Dry over Na₂SO₄ quench->extract purify 8. Concentrate & Purify via Chromatography extract->purify end_node Pure N-Acyl Product purify->end_node

Caption: General workflow for the N-acylation of this compound.

N-Arylation: Forging C-N Bonds with Aryl Partners

The formation of an N-Aryl piperidine bond is a key step in the synthesis of many CNS-active drugs and other complex molecules. Copper-catalyzed Ullmann-type couplings are a classic and reliable method for this transformation.

Causality Behind Experimental Choices:
  • Catalyst System:

    • Copper(I) Source: Copper(I) iodide (CuI) is a common and effective catalyst precursor for this type of cross-coupling reaction.[5]

    • Ligand: A ligand, often a diamine or an amino acid, is crucial to stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the reductive elimination step and act as a halide scavenger.[5]

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is necessary to achieve the high temperatures (often >100 °C) required for the reaction to proceed at a reasonable rate.[5]

Protocol 3: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the coupling of this compound with an aryl iodide.

Step-by-Step Methodology:

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine CuI (0.1 equiv.), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add the aryl iodide (1.0 equiv.) followed by this compound (1.2 equiv.).

  • Solvent and Degassing: Add anhydrous DMSO. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slow, often requiring 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the insoluble copper salts and base, washing the pad with additional ethyl acetate.[5]

    • Wash the combined filtrate with water (3x) to remove DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Data Summary: N-Arylation
ParameterTypical Conditions
Catalyst CuI (5-10 mol%)
Ligand Diamine or Amino Acid (10-20 mol%)
Base K₃PO₄ or K₂CO₃ (2.0 equiv.)
Aryl Partner Aryl Iodide or Bromide (1.0 equiv.)
Solvent Anhydrous DMSO or DMF
Temperature 100-120 °C
Typical Time 12-24 hours
Key Insight Requires inert atmosphere and high temp.

References

  • PrepChem. Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. Available at: [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades | Chemical Communications. Available at: [Link]

  • Google Patents.WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Old Dominion University Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Google Patents.US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Application Notes and Protocols for In Vivo Studies of 3-(3-Fluorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 3-(3-Fluorophenyl)piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals targeting the central nervous system (CNS).[1][2] The introduction of a 3-(3-fluorophenyl) group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent piperidine molecule, enhancing its potential for CNS penetration and specific receptor interactions.[3] Derivatives of this compound are promising candidates for novel therapeutics aimed at a range of neurological and psychiatric disorders, including but not limited to depression, anxiety, neurodegenerative diseases, and chronic pain.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the therapeutic potential of this compound derivatives. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and adherence to regulatory expectations.

Part 1: Foundational In Vivo Assessments: Pharmacokinetics and Toxicology

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is a prerequisite for any meaningful efficacy studies.[6][7]

Pharmacokinetic (PK) Profiling in Rodents

Rationale: PK studies are essential to determine the bioavailability, half-life, and brain penetration of the this compound derivative.[8] This information is critical for designing dosing regimens in subsequent efficacy and toxicology studies.[6]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • (n=3-4 animals per time point per group).

  • Drug Formulation:

    • IV formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO formulation: Suspend the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • IV: Administer via the tail vein.

    • PO: Administer via oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 100 µL) from the saphenous vein at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[8]

    • At the final time point, euthanize the animals and collect brain tissue.

  • Sample Analysis:

    • Process blood to plasma.

    • Analyze plasma and brain homogenate concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis (e.g., WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters for a this compound Derivative

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)32004500
t1/2 (h)2.53.0
Bioavailability (%)-28
Brain/Plasma Ratio-2.1 at 1h

Visualization 1: General Workflow for In Vivo Pharmacokinetic Studies

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis A Compound Formulation C IV Dosing A->C D PO Dosing A->D B Animal Acclimatization B->C B->D E Blood Collection C->E D->E F Brain Tissue Collection E->F G LC-MS/MS Analysis F->G H PK Parameter Calculation G->H

Caption: Workflow for a typical rodent pharmacokinetic study.

Acute and Sub-chronic Toxicity Studies

Rationale: Toxicity studies are mandated by regulatory agencies like the FDA to establish the safety profile of a new chemical entity before it can be administered to humans.[9][10] These studies identify potential target organs for toxicity and determine the maximum tolerated dose (MTD).

Protocol: 14-Day Repeated-Dose Toxicity Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 10 mg/kg/day).

    • Group 3: Mid dose (e.g., 30 mg/kg/day).

    • Group 4: High dose (e.g., 100 mg/kg/day).

    • (n=5-10 animals per sex per group).

  • Administration: Daily oral gavage for 14 consecutive days.

  • Observations:

    • Daily: Clinical signs of toxicity, body weight, and food consumption.

    • End of study: Collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Compare all parameters between treated and control groups.

    • Identify any dose-related adverse effects.

Part 2: Efficacy Evaluation in CNS Disorder Models

Based on the structural similarity to known CNS-active compounds and any in vitro screening data, in vivo efficacy studies should be conducted in relevant animal models of human disease.[11][12]

Assessment of Antidepressant-like Activity

Rationale: The Forced Swim Test (FST) is a widely used primary screening tool for assessing the potential antidepressant activity of novel compounds.[5][13] A reduction in immobility time is indicative of an antidepressant-like effect.[8]

Protocol: Forced Swim Test in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Imipramine, 20 mg/kg, IP).

    • Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, PO).

    • (n=8-10 animals per group).

  • Procedure:

    • Administer the test compound or vehicle 60 minutes before the test.

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).[6][14]

    • Record the session for 6 minutes.[5]

    • Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • Compare the immobility time between the test compound groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Table 2: Hypothetical Results from the Forced Swim Test

GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 10
Imipramine2080 ± 8
Test Compound10145 ± 12
Test Compound30110 ± 9
Test Compound10085 ± 7
p < 0.05 compared to vehicle
Evaluation of Anxiolytic-like Effects

Rationale: The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents.[12][15] Anxiolytic compounds increase the time spent and the number of entries into the open arms.[16][17]

Protocol: Elevated Plus Maze in Rats

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated 50 cm above the floor.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Diazepam, 2 mg/kg, IP).

    • Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, PO).

    • (n=8-10 animals per group).

  • Procedure:

    • Administer the test compound or vehicle 30 minutes before the test.

    • Place each rat in the center of the maze, facing an open arm.[16]

    • Allow the animal to explore the maze for 5 minutes.[16]

    • Record the session using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • Compare the results between groups using a one-way ANOVA.

Visualization 2: Efficacy Testing Workflow for CNS Disorders

G A Select Animal Model (e.g., C57BL/6 mice, Wistar rats) B Dose Formulation and Administration A->B C Behavioral Assay (e.g., FST, EPM) B->C D Data Acquisition and Analysis C->D E Evaluation of Therapeutic Efficacy D->E

Caption: A streamlined workflow for in vivo efficacy testing.

Assessment in a Model of Parkinson's Disease

Rationale: The 6-hydroxydopamine (6-OHDA) lesion model in rats is a well-established model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[18][19][20] This model is useful for evaluating the neuroprotective or symptomatic effects of test compounds.[21]

Protocol: 6-OHDA-Induced Motor Deficits in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Lesioning: Unilaterally inject 6-OHDA into the medial forebrain bundle.[18][22]

    • Post-lesion recovery: Allow animals to recover for 2-3 weeks.

    • Behavioral Testing: Assess motor deficits using tests such as the apomorphine-induced rotation test and the cylinder test.

  • Treatment:

    • Administer the this compound derivative daily for a specified period (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • Repeat behavioral testing to assess for any improvement in motor function.

    • At the end of the study, perform immunohistochemical analysis of the substantia nigra to quantify the extent of dopaminergic neuron survival (e.g., tyrosine hydroxylase staining).

Part 3: Mechanistic Insights through Advanced In Vivo Techniques

To understand how a this compound derivative exerts its effects, more sophisticated in vivo techniques can be employed.

In Vivo Microdialysis

Rationale: In vivo microdialysis allows for the real-time measurement of neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of freely moving animals.[23][24][25] This can provide direct evidence of the compound's impact on neurochemical signaling.

Electroencephalography (EEG)

Rationale: EEG recordings from rodents can provide valuable information about the compound's effects on brain electrical activity, including changes in sleep-wake cycles, seizure thresholds, and cognitive processing.[26][27][28]

Conclusion

The in vivo study designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives. A systematic approach, beginning with foundational pharmacokinetic and toxicological assessments and progressing to targeted efficacy studies in relevant disease models, is crucial for elucidating the therapeutic potential of these compounds. The integration of advanced techniques such as in vivo microdialysis and EEG can further enhance our understanding of their mechanism of action, ultimately facilitating their translation into novel clinical therapies for CNS disorders.

References

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

  • Crawley, J. N. (2000). What's Wrong With My Mouse? Behavioral Phenotyping of Transgenic and Knockout Mice. Wiley-Liss. [Link]

  • Vasilev, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]

  • National Health and Medical Research Council. (2023). Statement on the forced swim test in rodent models. [Link]

  • Goyal, R., et al. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(7), 3301-3308. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Piperidine-based hybrids as important scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 11(14), 1218–1233. [Link]

  • Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: characterization using behavioral tests. Humana Press. [Link]

  • Yan, H. C., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 923841. [Link]

  • Parasuraman, S., et al. (2011). Murine Pharmacokinetic Studies. Journal of Pharmacology and Pharmacotherapeutics, 2(4), 303–307. [Link]

  • Khan, I., et al. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4(5), 426-433. [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature neuroscience, 13(10), 1161–1169. [Link]

  • Campos, F. C., et al. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of visualized experiments: JoVE, (176), 10.3791/62933. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Sargin, D. (2019). The role of animal models in neuropsychiatric research. Journal of Experimental and Basic Medical Sciences, 1(1), 1-5. [Link]

  • Drummond, E., & Wisniewski, T. (2017). Animal models in the drug discovery pipeline for Alzheimer's disease. Expert opinion on drug discovery, 12(1), 65–80. [Link]

  • Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(6), 597–611. [Link]

  • Issa, N. P. (2017). Rodent EEG: Expanding the Spectrum of Analysis. Epilepsy currents, 17(5), 295–300. [Link]

  • Vink, M., et al. (2010). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current protocols in pharmacology, Chapter 5, Unit 5.23. [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. The FEBS journal, 279(7), 1156–1166. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Komada, M., et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of visualized experiments: JoVE, (22), 1088. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetic Studies for Drug Development. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Maze Engineers. (2021). Rodent Models for Alzheimer’s Disease in Drug Testing. [Link]

  • Charles River. (n.d.). 6-OHDA Lesion Model of Parkinson's Disease in the Rat. [Link]

  • ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. [Link]

  • Forcelli, P. A., & Kalikhman, D. (2015). Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System. Journal of visualized experiments: JoVE, (101), 52879. [Link]

  • Blesa, J., et al. (2012). Rodent models of Parkinson's disease. Journal of biomedicine & biotechnology, 2012, 987695. [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(10), 1065–1075. [Link]

  • van der Staay, F. J., et al. (2011). Animal models of Alzheimer's disease and drug development. Current pharmaceutical design, 17(23), 2419–2431. [Link]

  • RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. [Link]

  • ResearchGate. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. [Link]

  • ACS Publications. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. [Link]

  • Charles River. (n.d.). Animal Models of Parkinson's Disease. [Link]

  • SIDB. (n.d.). EEG Rodent Core. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

  • Watson, C. J., et al. (2006). Overview of Brain Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2. [Link]

  • Cambridge University Press. (2022). Role of Animal Models in Alzheimer's Disease Drug Development. [Link]

  • bioRxiv. (2022). An Open-Source Rodent Chronic EEG Array System with High Density MXene-Based Skull Surface Electrodes. [Link]

  • MazeEngineers. (n.d.). Elevated Plus Maze. [Link]

  • MDPI. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. [Link]

  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • PubMed. (2012). Development of a unilaterally-lesioned 6-OHDA mouse model of Parkinson's disease. [Link]

  • Spandidos Publications. (2017). Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6‑hydroxydopamine hemiparkinsonian rat model. [Link]

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Troubleshooting & Optimization

Technical Support Center: Scaling Up 3-(3-Fluorophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-3FP-PIPERIDINE-001 Assigned Specialist: Senior Application Scientist Subject: Scale-up protocols, troubleshooting, and impurity management for 3-(3-Fluorophenyl)piperidine (CAS: 423-01-8).

Executive Summary

Scaling up the synthesis of This compound presents a unique dichotomy: the carbon framework construction is straightforward, but the functional group compatibility (specifically the C-F bond during hydrogenation) requires precise engineering controls.

This guide prioritizes the Suzuki-Miyaura Coupling followed by Pyridine Hydrogenation route. This pathway is preferred in process chemistry over the Grignard addition to 3-piperidone due to the inherent instability of 3-piperidone salts and the safety risks of large-scale Grignard reagents.

Module 1: The Carbon Framework (Suzuki Coupling)

Objective: Synthesis of 3-(3-fluorophenyl)pyridine via Pd-catalyzed cross-coupling.

Protocol Overview

The reaction couples 3-bromopyridine with 3-fluorophenylboronic acid . On a kilogram scale, the primary risks are exotherm control and residual palladium removal.

Standard Operating Procedure (Scale: 1.0 kg input):

  • Charge: Reactor with Toluene/Ethanol (4:1 ratio) and 2M aq. Na₂CO₃.

  • Add: 3-Bromopyridine (1.0 eq) and 3-Fluorophenylboronic acid (1.05 eq).

  • Inert: Sparge with N₂ for 30 mins. Critical: Oxygen promotes homocoupling.

  • Catalyst: Add Pd(dppf)Cl₂ (0.5 mol%).

  • Heat: Ramp to 80°C. Note: Expect mild exotherm at 60°C.

  • Workup: Phase separate. Wash organic layer with aqueous L-Cysteine or Thiourea solution to scavenge Pd.

Troubleshooting Logic (Suzuki Phase)

SuzukiTroubleshooting Start Issue: Low Yield / Impurities CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate Early? CheckColor->BlackPrecip Yes Homocoupling High Homocoupling? CheckColor->Homocoupling No, Product Mix Stalled Reaction Stalled? CheckColor->Stalled No conversion Soln1 Action: O2 Leak. Resparge N2. Increase Ligand Ratio. BlackPrecip->Soln1 Soln2 Action: Reduce O2. Add Boronic Acid slowly. Homocoupling->Soln2 Soln3 Action: Check Base Strength. Switch to Cs2CO3. Stalled->Soln3

Figure 1: Decision tree for troubleshooting Suzuki coupling failures.

Module 2: The Critical Step – Hydrogenation

Objective: Reduction of the pyridine ring without cleaving the C-F bond (Defluorination) or over-reducing the phenyl ring.

The Challenge:

  • Catalyst Poisoning: Pyridines bind strongly to catalyst surfaces, inhibiting reduction.

  • Defluorination: Standard Pd/C hydrogenation often cleaves aryl-fluorine bonds, forming the des-fluoro impurity (3-phenylpiperidine).

Optimized Protocol (Heterogeneous Catalysis)

Reaction Conditions:

  • Substrate: 3-(3-fluorophenyl)pyridine.

  • Catalyst: 5% PtO₂ (Adam’s Catalyst) or 5% Rh/C. Avoid Pd/C unless strictly controlled.

  • Solvent: Acetic Acid (AcOH) or Methanol with 1.1 eq HCl.

    • Why? Protonating the pyridine nitrogen (Pyridinium salt) prevents it from poisoning the catalyst surface [1].

  • Pressure: 3–5 bar (50–70 psi).

  • Temperature: 25–40°C. Do not exceed 50°C to prevent defluorination.

Step-by-Step Workflow:

  • Dissolution: Dissolve intermediate in glacial AcOH.

  • Loading: Charge Buchi/Parr reactor. Add PtO₂ (wet paste preferred for safety).

  • Purge: N₂ x 3, then H₂ x 3.

  • Reaction: Stir at high RPM (>800) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. If uptake flatlines but starting material remains, purge and repressurize to remove built-up ammonia/poison.

Impurity Profile & Control
ImpurityStructure DescriptionRoot CauseRemediation
Impurity A 3-Phenylpiperidine (Des-fluoro)C-F bond hydrogenolysis.[1][2]Switch catalyst to Rh/C; Lower Temp <40°C; Reduce reaction time.
Impurity B 3-(3-Fluorophenyl)pyridine (SM)Catalyst poisoning.Use Acidic media (AcOH or HCl); Increase H₂ pressure.
Impurity C 3-CyclohexylpiperidineOver-reduction of phenyl ring.Stop reaction immediately upon H₂ uptake cessation; Use milder catalyst (Pd/C with caution).

Module 3: Isolation & Salt Formation

Objective: Isolate the product as a stable Hydrochloride salt.

The free base of this compound is an oil prone to oxidation. The HCl salt is a stable, crystalline solid.

Crystallization Protocol:

  • Free Base Liberation: Basify hydrogenation mixture (NaOH), extract into MTBE.

  • Drying: Dry organic layer over Na₂SO₄.

  • Salt Formation: Add 1.1 eq of HCl in Isopropanol (IPA) or Ethanol.

  • Crystallization: Cool to 0–5°C. If oiling occurs, reheat to reflux and add minimal Ethyl Acetate (antisolvent) until cloudy, then cool slowly.

FAQ: Troubleshooting & Technical Support

Q1: My hydrogenation reaction is extremely slow (stops at 50% conversion).

  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

  • Fix: Ensure the reaction medium is acidic (pH < 2). The pyridine must be protonated to prevent it from binding irreversibly to the metal active sites. If using Methanol, add 1.2 equivalents of concentrated HCl or H₂SO₄ [2].

Q2: I am seeing significant defluorination (3-5%). How do I stop this?

  • Diagnosis: Palladium (Pd/C) is notorious for oxidative addition into C-F bonds.

  • Fix: Switch to Platinum (PtO₂) or Rhodium (Rh/C) . These metals are less active toward C-F hydrogenolysis under mild conditions. Alternatively, add a small amount of amine poison (like triethylamine) if using Pd, but this contradicts the need for acid to reduce the pyridine—so switching metals is the robust solution [3].

Q3: The product is oiling out during HCl salt formation.

  • Diagnosis: Solvent polarity mismatch or water contamination.

  • Fix: Use anhydrous IPA/HCl. If oiling persists, perform a "solvent swap": Distill off the alcohol and replace with Acetonitrile . The HCl salt often crystallizes beautifully from hot Acetonitrile upon cooling.

Q4: Can I use the Grignard route (3-fluorophenylmagnesium bromide + 3-piperidone) instead?

  • Analysis: Yes, but it is not recommended for scale-up. N-protected 3-piperidone is expensive and prone to racemization/decomposition. The Grignard addition yields a tertiary alcohol which requires dehydration and further hydrogenation, adding two extra unit operations compared to the Suzuki-Pyridine route.

References

  • Glorius, F., et al. (2019).[3] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[4][5] Nature Chemistry, 11, 264–270.[4] Link

  • Scripps Research Institute. "Heterogeneous Hydrogenation: Pyridine Reduction Protocols.
  • Ma, J., et al. (2018). "Recent Advances in Catalytic Hydrogenation of Heterocyclic Compounds." Chemical Reviews.
  • Patent WO2019165981A1. "Methods for synthesizing (R)-3-phenylpiperidine intermediates." (Describes analogous chemistry for phenylpiperidine scaffolds). Link

Sources

Technical Support Center: Catalyst Selection for 3-(3-Fluorophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-FPP-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of hydrogenation parameters to prevent hydrodefluorination and maximize stereoselectivity.

Executive Summary

The synthesis of 3-(3-fluorophenyl)piperidine presents a classic "chemoselectivity vs. reactivity" conflict. The reduction of the pyridine ring requires significant energy (high pressure/temperature or active catalysts), yet the meta-fluorine substituent is susceptible to hydrodefluorination (HDF) —the cleavage of the C-F bond—under these exact conditions.

This guide addresses the three most common failure modes reported by our users:

  • Loss of Fluorine (Defluorination): Caused by aggressive Pd-based catalysts.

  • Catalyst Poisoning: Caused by the basicity of the generated secondary amine.

  • Poor Stereocontrol: Difficulty achieving high enantiomeric excess (ee) in asymmetric routes.

Module 1: Heterogeneous Hydrogenation (Racemic Synthesis)

User Query:

"I am using Pd/C at 50 psi H2 in methanol. The reaction works, but Mass Spec shows a major peak at M-18 (loss of Fluorine). How do I stop this?"

Root Cause Analysis:

Palladium (Pd) is notorious for oxidative addition into Carbon-Halogen bonds. In the presence of hydrogen, Pd/C facilitates hydrogenolysis (cleavage of the C-F bond) faster than it reduces the pyridine ring in many cases.

The Solution: Switch to Platinum or Rhodium

To retain the fluorine atom, you must move away from Palladium.[1]

ParameterRecommendationScientific Rationale
Catalyst PtO₂ (Adams' Catalyst) Platinum favors ring hydrogenation over hydrogenolysis of aryl halides. It is the "Gold Standard" for halopyridines.
Solvent Glacial Acetic Acid Critical: Pyridines poison catalysts by binding to metal sites via the nitrogen lone pair. Acetic acid protonates the nitrogen (forming the pyridinium salt), preventing poisoning and activating the ring for reduction.[1]
Pressure 3–5 bar (45–75 psi) Moderate pressure is sufficient for PtO₂.[1] Excessively high pressure (>50 bar) increases the kinetic probability of C-F cleavage.
Additives None Avoid strong mineral acids (HCl) if possible, as chloride ions can inhibit Pt catalysts.[1]
Standard Operating Procedure (SOP-PtO2)
  • Dissolve: 1.0 eq of 3-(3-fluorophenyl)pyridine in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add 5-10 wt% PtO₂.

  • Hydrogenation: Purge with N₂, then charge with H₂ to 4 bar (60 psi). Stir at RT for 12–24 hours.

  • Workup: Filter through Celite. Concentrate. Basify with NaOH to release the free amine.

Module 2: Asymmetric Hydrogenation (Chiral Synthesis)

User Query:

"We need the (S)-enantiomer for a receptor binding study. We tried standard resolution but yields are low. Can we hydrogenate directly to the chiral product?"

Root Cause Analysis:

Pyridine hydrogenation destroys aromaticity, creating a chiral center at C3.[1] Heterogeneous catalysts (like PtO₂) produce racemates (50:50 mixtures).[1] Homogeneous Iridium (Ir) catalysts are required for asymmetric induction.[1]

The Solution: Iridium-Phosphine-Oxazoline (Ir-PHOX) Complexes

Iridium complexes, particularly those with N,P-ligands, are effective for the asymmetric hydrogenation of pyridinium salts.[1]

Critical Troubleshooting for Ir-Catalysis

Issue 1: "No conversion observed."

  • Fix: The substrate must be activated. Iridium catalysts generally do not reduce neutral pyridines. You must pre-form the salt (e.g., using HCl or MeI) or use an activating agent like benzyl chloroformate (Cbz-Cl) to form the N-acyl pyridinium ion in situ.

Issue 2: "Low ee (<50%)."

  • Fix: Check your counter-ion. The anion of the pyridinium salt dictates the "tightness" of the ion pair.

    • Avoid: Chloride (Cl⁻) – coordinates too strongly to Ir, killing activity.[1]

    • Use: Non-coordinating anions like BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or PF₆⁻ .[1]

Recommended Catalyst System
  • Precursor:

    
    
    
  • Ligand: (S)-PHOX or (S,S)-f-Binaphane

  • Additive: Iodine (I₂) – often stabilizes the active Ir(III) hydride species.[1]

Module 3: Decision Logic & Mechanism

Visual 1: Catalyst Selection Decision Matrix

This diagram guides you through the selection process based on your specific purity and stereochemistry needs.

CatalystSelection Start Start: 3-(3-Fluorophenyl)pyridine IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Racemic Mixture OK IsChiral->Racemic No Chiral High ee Required IsChiral->Chiral Yes AvoidPd CRITICAL: Avoid Pd/C (Risk of Defluorination) Racemic->AvoidPd SelectPt Select PtO2 (Adams' Cat) AvoidPd->SelectPt Solvent Solvent: Glacial AcOH (Prevents Poisoning) SelectPt->Solvent Activate Activate Substrate (N-acylation or H+) Chiral->Activate SelectIr Select Homogeneous Ir-Catalyst (e.g., Ir-PHOX) Activate->SelectIr CounterIon Ensure Non-Coordinating Anion (PF6, BARF) SelectIr->CounterIon

Caption: Decision tree for selecting the optimal catalytic system based on stereochemical requirements and defluorination risks.

Visual 2: Mechanism of Failure (Defluorination)

Understanding why Palladium fails helps reinforce the choice of Platinum.

DefluorinationMechanism Substrate 3-(3-F-Phenyl)Pyridine Pd_Surface Pd Catalyst Surface Substrate->Pd_Surface Adsorption Pt_Surface Pt Catalyst Surface Substrate->Pt_Surface Adsorption OxAdd Oxidative Addition into C-F Bond Pd_Surface->OxAdd Fast Coord Ring Coordination Pt_Surface->Coord Defluoro Product: 3-Phenylpiperidine (Fluorine LOST) OxAdd->Defluoro Hydro Ring Hydrogenation Coord->Hydro Success Product: 3-(3-F-Phenyl)piperidine (Fluorine KEPT) Hydro->Success

Caption: Comparative mechanism showing how Pd favors C-F cleavage (failure) while Pt favors ring reduction (success).

FAQ: Frequently Asked Questions

Q: Can I use Rhodium on Carbon (Rh/C) instead of PtO₂? A: Yes, but with caution.[1] Rhodium is generally safer than Palladium regarding defluorination, but it is more active than Platinum.[1] If you use Rh/C, keep the temperature strictly at 20-25°C. Elevated temperatures with Rh can induce C-F cleavage.[1]

Q: My reaction stalled at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check your solvent.[1] If you are using methanol or ethanol without acid, the product (a secondary amine) is poisoning the catalyst.[1] Add 1-2 equivalents of Acetic Acid or HCl (if using Pd/Rh) to restart the reaction. Note: Do not add HCl to PtO2.

Q: Is there a safety risk with defluorination? A: YES. Hydrodefluorination generates HF (Hydrogen Fluoride).[1] While on a small scale this is neutralized by the amine product or solvent, on a large scale (multi-gram/kilo), this can generate corrosive and toxic HF gas or fluoride salts.[1] Always monitor the reaction exotherm and pH.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015). Describes the efficacy of PtO2 in acetic acid for preserving sensitive groups. Link

  • Hydrodefluorination and Hydrogenation of Fluorobenzene. ResearchGate. (2025).[2] Mechanistic insights into how Rh and Pd interact with C-F bonds. Link

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemical Reviews / DICP. (2025). Comprehensive review on Ir-catalyzed routes for chiral piperidines. Link

  • Synthesis of Chiral Piperidines from Pyridinium Salts. Journal of the American Chemical Society. (2008/2023). Foundational work on using chiral Ir complexes for these specific transformations. Link[1]

Sources

Technical Support Center: Enhancing the Stability of 3-(3-Fluorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(3-Fluorophenyl)piperidine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this important class of compounds. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, we will address common challenges encountered during experimental work, from synthesis and purification to storage and analysis. Our aim is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the reliability and reproducibility of your research.

Introduction: The Stability Challenge

The this compound scaffold is a key pharmacophore in numerous drug discovery programs, valued for its conformational rigidity and the unique physicochemical properties imparted by the fluorine substituent. However, like many nitrogen-containing heterocycles, these derivatives can be susceptible to degradation under various conditions, leading to the formation of impurities that can compromise experimental results and raise safety concerns. Understanding the potential degradation pathways and implementing appropriate handling and analytical strategies are paramount to successful research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my HPLC analysis of a recently synthesized batch of a this compound derivative. Could this be due to degradation?

A1: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of compound degradation. The piperidine ring, particularly the tertiary amine, is susceptible to oxidation, which is a likely degradation pathway.[1] Additionally, depending on the storage and handling conditions, other degradation mechanisms such as photodegradation or reaction with acidic or basic impurities may occur.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) coupled with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in tentatively identifying potential degradation products.

  • Review Storage Conditions: Verify that the compound has been stored under the recommended conditions (see Q3). Improper storage is a primary cause of degradation.

  • Analyze Blank Samples: Inject a sample of the solvent used to dissolve your compound to rule out contamination from the solvent itself.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This will help you understand the molecule's intrinsic stability and develop a stability-indicating analytical method (see Q5 for a detailed protocol).

Q2: What are the most probable degradation pathways for this compound derivatives?

A2: Based on the chemical structure, the most likely degradation pathways involve the piperidine ring and potentially the fluorophenyl moiety under harsh conditions.

  • Oxidation of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is a primary site for oxidation, which can lead to the formation of an N-oxide. This is a very common degradation pathway for piperidine-containing compounds.[1]

  • Ring Opening Reactions: Under certain oxidative or extreme pH conditions, the piperidine ring can undergo cleavage, leading to a variety of degradation products.

  • Dehalogenation: While the carbon-fluorine bond is generally strong, under severe photolytic or certain reactive conditions, defluorination could occur, leading to the formation of the corresponding phenylpiperidine derivative.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, often through radical mechanisms.[1]

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical primary degradation pathway for a generic this compound derivative.

G cluster_0 Primary Degradation Pathway Parent This compound Derivative N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (e.g., H₂O₂, atmospheric O₂)

Caption: Hypothetical oxidative degradation of a this compound derivative.

Q3: What are the optimal storage and handling conditions for these compounds?

A3: Proper storage and handling are critical to prevent degradation.

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term and -20°C or -80°C for long-term storage.[2]Lower temperatures slow down the rate of chemical reactions, including degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, reducing the risk of oxidation.
Light Protect from light by using amber vials or storing in the dark.[2]Prevents photodegradation.
Moisture Store in a desiccated environment.Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.

Handling Best Practices:

  • Always use clean, dry spatulas and glassware.

  • Minimize the time the container is open to the atmosphere.

  • For solutions, prepare them fresh whenever possible. If stock solutions are necessary, store them under the same recommended conditions as the solid material.[3]

Q4: My this compound derivative is intended for use in an aqueous buffer for a biological assay, but I'm concerned about its stability. How can I assess this?

A4: Assessing stability in your specific assay buffer is a crucial step.

  • Pilot Stability Study: Prepare a solution of your compound in the assay buffer at the final desired concentration.

  • Time-Point Analysis: Aliquot the solution and store it under the exact conditions of your experiment (e.g., temperature, lighting).

  • HPLC Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto your HPLC system.

  • Data Evaluation: Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks. A significant change (e.g., >5% decrease in parent peak area) may indicate instability under your assay conditions.

If instability is observed, consider modifying your experimental protocol, such as reducing the incubation time or preparing the compound solution immediately before use.

In-Depth Technical Guide: Forced Degradation Studies

A forced degradation study is an essential tool for understanding the intrinsic stability of your this compound derivative and for developing a stability-indicating analytical method.[3]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Experimental Workflow for Forced Degradation

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution (e.g., in Acetonitrile/Water) Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Characterize Characterize Degradants Analyze->Characterize

Caption: A typical workflow for a forced degradation study.

Step-by-Step Protocol

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution in a solid state at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

3. Sample Neutralization and Dilution:

  • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples (including the stressed samples and an unstressed control) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

4. HPLC-UV/MS Analysis:

  • A stability-indicating HPLC method is required to separate the parent compound from its degradation products. A good starting point would be a reverse-phase C18 column with a gradient elution.

HPLC ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm) and MS detection for mass identification.

5. Data Interpretation and Degradant Characterization:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the peaks corresponding to the degradation products.

  • Use the mass spectral data to propose structures for the degradation products. The m/z of the N-oxide, for example, would be the parent mass + 16 Da.

By following this comprehensive guide, researchers can proactively address stability concerns, ensuring the quality and reliability of their experimental data when working with this compound derivatives.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved February 7, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Forced Degradation studies provide data to support identification of possible degradants, degradation pathways, intrinsic stability of the drug molecule and validation of stability indicating analytic procedure. (n.d.). RJPT. Retrieved February 7, 2026, from [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). BTC Pharmaceuticals Technology Co., Ltd. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3-(3-Fluorophenyl)piperidine vs. Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage

In the landscape of phenylpiperidine scaffolds, the position of the phenyl ring and its substituents dictates the pharmacological destiny of the molecule.[1] While 4-phenylpiperidine is the canonical backbone for opioids (e.g., Meperidine) and SSRIs (e.g., Paroxetine), 3-phenylpiperidine (3-PP) derivatives occupy a distinct niche, primarily targeting Sigma receptors (


R)  and the Dopamine Transporter (DAT)  with "atypical" inhibitory profiles.

3-(3-Fluorophenyl)piperidine (3-3-FPP) represents a strategic optimization of the classic probe 3-PPP [3-(3-hydroxyphenyl)-N-propylpiperidine]. The introduction of the fluorine atom at the meta position serves as a bioisostere for the hydroxyl group, enhancing lipophilicity and metabolic stability while retaining critical receptor interactions. This guide objectively compares 3-3-FPP against its positional and functional analogs.

Structural & Electronic Analysis

The 3-3-FPP scaffold offers unique physicochemical properties compared to the 4-substituted and non-fluorinated variants.

Positional Isomerism: 3- vs. 4-Substitution

The shift from C4 to C3 alters the vector of the nitrogen lone pair relative to the aromatic ring, fundamentally changing the binding mode.

Feature3-Phenylpiperidine (3-PP) 4-Phenylpiperidine (4-PP)
Primary Target Class Sigma-1 (

), DAT (Atypical)
Mu-Opioid (MOR), SERT
Steric Profile Chiral (Enantiomers R/S active)Achiral (unless substituted)
Key Drug Examples 3-PPP, PreclamolParoxetine, Pethidine, Fentanyl
Conformational Bias Favors equatorial phenyl (chair)Favors equatorial phenyl (chair)
The Fluorine Effect (Bioisosterism)

Replacing the C3-Hydroxyl (of 3-PPP) or Hydrogen with Fluorine:

  • Metabolic Blockade: The C3 position is a hotspot for metabolic hydroxylation. Fluorine blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), extending half-life (

    
    ).
    
  • Electronic Pull: Fluorine is highly electronegative (

    
    ), reducing the electron density of the aromatic ring (
    
    
    
    -system). This weakens cation-
    
    
    interactions but strengthens interactions with electron-rich residues in the binding pocket.
  • Lipophilicity: Increases LogP by ~0.2–0.4 units compared to H, and significantly more compared to OH, facilitating Blood-Brain Barrier (BBB) penetration.

Pharmacological Performance[2][3]

Sigma Receptor Selectivity

The 3-phenylpiperidine core is a "privileged structure" for Sigma receptors. 3-3-FPP derivatives often exhibit nanomolar affinity for


.
  • Mechanism: The basic nitrogen forms a salt bridge with Asp126 (in

    
    ), while the meta-substituted phenyl ring occupies a hydrophobic pocket defined by Val162 and Leu105.
    
  • Comparison:

    • 3-PPP: High affinity but rapid glucuronidation of the phenol.

    • 3-3-FPP: Retains high affinity; resistant to Phase II metabolism.

    • 4-PP: Significantly lower

      
       affinity; often selective for MOR or SERT.
      
Monoamine Transporter (MAT) Profiling

While 4-PPs (like Paroxetine) are SERT-selective, N-substituted 3-PPs tend to favor DAT/NET.

Table 1: Comparative Binding Affinities (Representative


 values) 
Note: Values are approximate based on N-substituted analogs (e.g., N-benzyl or N-phenethyl).
Analog ScaffoldSubstituentDAT

(nM)
SERT

(nM)
NET

(nM)
Selectivity Profile
3-(3-F) Phenyl N-Benzyl15 - 50 >500~150DAT > NET >> SERT
3-(3-OH) Phenyl N-Propyl (3-PPP)~200>1000~500Sigma >> DA Autoreceptor
4-(4-F) Phenyl N-Methylene-O-Ar (Paroxetine)~4500.1 - 1.0 ~40SERT >>> NET > DAT
4-Phenyl N-Methyl (MPPP)>10,000>10,000>10,000MOR Agonist

Critical Insight: The 3-(3-fluorophenyl) scaffold, when N-substituted with bulky lipophilic groups (e.g., bis(4-fluorophenyl)methyl), yields "atypical" DAT inhibitors. Unlike cocaine, these ligands stabilize the transporter in an inward-facing conformation, often resulting in lower abuse potential.

Experimental Protocols

Synthesis of this compound

A self-validating protocol using catalytic hydrogenation.

Reagents: 3-Bromopyridine, 3-Fluorophenylboronic acid, Pd(PPh3)4, PtO2, H2.

  • Suzuki Coupling (Validation Point: LCMS for biaryl formation):

    • React 3-bromopyridine with 3-fluorophenylboronic acid in dioxane/H2O with K2CO3 and Pd catalyst.

    • Target: 3-(3-fluorophenyl)pyridine.

  • Salt Formation:

    • Convert pyridine intermediate to HCl salt to activate the ring for reduction.

  • Hydrogenation (Validation Point: H2 uptake monitoring):

    • Dissolve intermediate in MeOH. Add PtO2 (Adam's Catalyst).

    • Hydrogenate at 50 psi for 12 hours.

    • Critical Step: Ensure complete reduction of the pyridine ring without defluorination. (Avoid Pd/C if defluorination is observed; PtO2 is milder on aryl-halides).

  • Resolution (Optional):

    • Use L-Tartaric acid to resolve enantiomers if chiral study is required.

Radioligand Binding Assay (Sigma-1)

Standardized protocol for affinity determination.

  • Source: Guinea pig brain membranes or HEK293 cells expressing h

    
    .
    
  • Radioligand: -Pentazocine (specific for

    
    ).
    
  • Non-specific Block: 10

    
    M Haloperidol.
    
  • Incubation: 120 min at 25°C.

  • Separation: Rapid filtration over GF/B filters using a cell harvester.

  • Data Analysis: Non-linear regression to determine

    
     and derived 
    
    
    
    (Cheng-Prusoff).

Visualizations

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for selecting the 3-3-FPP scaffold over alternatives.

SAR_Logic Start Target Identification Decision1 Primary Receptor? Start->Decision1 Opioid Mu-Opioid / SERT Decision1->Opioid Analgesia/Depression SigmaDAT Sigma-1 / DAT Decision1->SigmaDAT Psychostimulant/Neuroprotection Scaffold4 4-Phenylpiperidine Opioid->Scaffold4 Scaffold3 3-Phenylpiperidine SigmaDAT->Scaffold3 Decision2 Metabolic Stability? Scaffold3->Decision2 Hydroxyl 3-OH (3-PPP) Rapid Glucuronidation Decision2->Hydroxyl Probe Only Fluoro 3-F (3-3-FPP) Blocked Metabolism Decision2->Fluoro Drug Candidate Outcome High Affinity Sigma/DAT Extended Half-life Fluoro->Outcome

Caption: Logic flow for selecting this compound based on target selectivity and metabolic requirements.

Synthesis & Assay Workflow

Workflow Step Step QC QC Final Final Raw 3-Bromopyridine + 3-Fluorophenylboronic Acid Suzuki Suzuki Coupling (Pd Catalyst) Raw->Suzuki QC1 QC: LCMS (Confirm Biaryl) Suzuki->QC1 Reduct Hydrogenation (PtO2, H2, MeOH) QC1->Reduct Pass QC2 QC: NMR (Confirm Reduction & F-Retention) Reduct->QC2 Product This compound QC2->Product Pass Assay Binding Assay (Sigma/DAT) Product->Assay

Caption: Step-by-step synthesis and validation workflow for generating the 3-3-FPP scaffold.

References

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. (2025). Link

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. Bioorganic & Medicinal Chemistry. (2020). Link

  • [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. (2001). Link

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2023). Link

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). Link

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylpiperidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylpiperidines, a scaffold prevalent in centrally acting therapeutics. We will explore the causal effects of fluorination on key drug-like properties and provide validated experimental protocols for their assessment, empowering researchers to make informed decisions in their drug discovery programs.

The Phenylpiperidine Scaffold and the Rationale for Fluorination

The phenylpiperidine motif is a privileged structure in neuroscience drug discovery, forming the core of numerous successful drugs, particularly in the opioid analgesic and antipsychotic space.[1] Its rigid structure allows for precise orientation of substituents to interact with target receptors. However, non-fluorinated parent compounds often face challenges such as rapid metabolism and suboptimal blood-brain barrier penetration.[2]

Fluorination is a bioisosteric replacement strategy that leverages the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—to address these limitations.[2] Judicious placement of fluorine on the phenyl ring or piperidine scaffold can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity (LogP), and receptor binding affinity.[3][4]

Comparative Analysis: Key Performance Metrics

The decision to fluorinate a phenylpiperidine lead compound should be driven by a clear understanding of the potential benefits and drawbacks, validated by experimental data.

pKa (Basicity): The basicity of the piperidine nitrogen is critical for receptor interaction and solubility. Fluorination, particularly on aliphatic carbons adjacent to the nitrogen, exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa (reduce basicity).[5][6] This can be advantageous in mitigating toxicity issues associated with highly basic amines, such as hERG channel inhibition.[5]

Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[7]

  • Aromatic Fluorination: Adding fluorine to the phenyl ring generally increases lipophilicity.[8][9]

  • Aliphatic Fluorination: Fluorinating alkyl chains on the piperidine ring can, in some cases, decrease lipophilicity.[8]

This modulation of lipophilicity is a delicate balance; while increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, excessive lipophilicity may lead to non-specific binding, increased metabolic clearance, and poor solubility.[2][10]

Table 1: Predicted Impact of Fluorination on Physicochemical Properties

PropertyNon-Fluorinated PhenylpiperidineFluorinated PhenylpiperidineRationale & Causality
pKa Higher (More Basic)Lower (Less Basic)The high electronegativity of fluorine withdraws electron density from the piperidine nitrogen, reducing its ability to accept a proton.[5][6]
LogP (Aromatic F) LowerHigherThe C-F bond reduces polarizability, making the aromatic ring more hydrophobic.[9]
LogP (Aliphatic F) HigherLower or HigherThe effect is complex and depends on the molecular context and relative spatial orientation of the fluorine atoms.[7][8]

One of the most common and impactful applications of fluorination is to enhance metabolic stability.[4] The phenyl ring of phenylpiperidines is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of metabolism for many drugs.

By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can effectively block this oxidation. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thereby increasing the compound's half-life and bioavailability.[4]

cluster_0 Non-Fluorinated Phenylpiperidine cluster_1 Fluorinated Phenylpiperidine Parent_H Parent Compound (C-H bond) Metabolite_OH Hydroxylated Metabolite (Inactive/Cleared) Parent_H->Metabolite_OH CYP450 Oxidation Parent_F Parent Compound (C-F bond) No_Metabolism Metabolism Blocked Parent_F->No_Metabolism Resistant to Oxidation

Caption: Metabolic blockade by aromatic fluorination.

The impact of fluorination on receptor binding is highly specific to the target and the position of the fluorine atom.[11] Fluorine can engage in unique, favorable interactions with receptor active sites, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[12] Conversely, the steric bulk or altered electronics resulting from fluorination can also lead to a decrease in affinity if the modification disrupts a critical interaction.[13] Therefore, a detailed structure-activity relationship (SAR) analysis is essential to guide the optimal placement of fluorine atoms for improved potency and selectivity.[11][14]

Experimental Design for Comparative Analysis

To objectively compare fluorinated and non-fluorinated analogues, a suite of standardized in vitro assays is required. These protocols form a self-validating system when appropriate controls are included.

G A Compound Synthesis (Fluorinated & Non-Fluorinated Analogs) B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro ADME Assays A->C F Pharmacology Assays A->F I Data Analysis & SAR B->I D Metabolic Stability (Microsomes, Hepatocytes) C->D E Permeability (e.g., PAMPA) C->E D->I E->I G Receptor Binding Affinity (Ki determination) F->G H Functional Activity (e.g., Agonist/Antagonist) F->H G->I H->I J Lead Candidate Selection I->J

Caption: High-level workflow for comparing drug candidates.

This assay measures the rate of disappearance of a compound over time when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated phenylpiperidines.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., Verapamil, known to be metabolized)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate, LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. On the day of the experiment, thaw HLM and the NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[15]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time point immediately after adding NADPH is considered T=0.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand known to bind to the target receptor.[16][17]

Objective: To determine the inhibitory constant (Ki) of fluorinated and non-fluorinated phenylpiperidines for a specific target receptor (e.g., µ-opioid receptor).

Materials:

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Radioligand (e.g., [³H]DAMGO for the µ-opioid receptor)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding inhibitor (e.g., Naloxone for opioid receptors)

  • Glass fiber filter mats, cell harvester

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kd value).

  • Compound Addition: Add the test compounds across a range of concentrations (e.g., 10-point serial dilution).

  • Controls:

    • Total Binding: Wells with no test compound.

    • Non-Specific Binding (NSB): Wells with a high concentration of an unlabeled competitor to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester.[17] The membranes get trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Conclusion and Future Perspectives

Fluorination is a powerful and versatile strategy in the optimization of phenylpiperidine-based drug candidates. As demonstrated, the introduction of fluorine can profoundly alter key ADME and pharmacological parameters, most notably by enhancing metabolic stability and modulating receptor affinity. However, the effects are not universally predictable and are highly dependent on the specific molecular context.

The experimental protocols provided in this guide offer a robust framework for the systematic and comparative evaluation of fluorinated and non-fluorinated analogues. By integrating these validated assays early in the drug discovery process, researchers can build a comprehensive structure-activity relationship, understand the causal effects of their chemical modifications, and ultimately select candidates with a higher probability of clinical success. The continued development of novel fluorination chemistries will undoubtedly expand the toolbox for medicinal chemists, enabling even finer control over the properties of future phenylpiperidine therapeutics.

References

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation . ResearchGate. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity . University of Lincoln Library Dissertation Showcase. Available at: [Link]

  • Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent . ResearchGate. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties . ResearchGate. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . ResearchGate. Available at: [Link]

  • Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines . PubMed - National Institutes of Health. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies . Innovare Academic Sciences. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS . ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation . PubMed - National Institutes of Health. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors . Frontiers in Chemistry. Available at: [Link]

  • Radioligand Binding Assay . Gifford Bioscience. Available at: [Link]

  • Phenylpiperidine opioid effects on isoflurane minimum alveolar concentration in cats . UC Davis Library. Available at: [Link]

  • Comparative Fluoride Release in Commonly Used Topical Fluoride Agents – An In Vitro Study . Annals of International Medical and Dental Research. Available at: [Link]

  • (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching . ResearchGate. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays . Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Concentration Characteristics, Source Apportionment, and Health Risk Assessment of Groundwater Contaminants in a Karst Coal Mining Area (Guizhou Province, China) . MDPI. Available at: [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions . JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction . MDPI. Available at: [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability . YouTube. Available at: [Link]

  • Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores . ResearchGate. Available at: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 3-(3-Fluorophenyl)piperidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the MoA of 3-(3-Fluorophenyl)piperidine, a compound of interest due to its structural similarities to known central nervous system (CNS) active agents. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative process. This guide is designed to be a practical resource, offering detailed methodologies, comparative data analysis, and visual representations of key concepts.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of CNS receptors and transporters.[1] The presence of a fluorophenyl group suggests potential interactions with targets known to bind aromatic moieties, including but not limited to, sigma receptors and monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] Therefore, a comprehensive validation of the MoA for this compound necessitates a multi-faceted approach, interrogating its affinity and functional activity at these primary potential targets.

I. Primary Target Identification and Affinity Determination: A Comparative Radioligand Binding Strategy

The initial step in characterizing the MoA of this compound is to determine its binding affinity for its putative primary targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a test compound for a specific receptor or transporter.

Rationale for Target Selection

Based on the chemical structure of this compound, the primary hypothesized targets include:

  • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: The piperidine moiety is a common feature in high-affinity sigma receptor ligands.[3]

  • Dopamine Transporter (DAT): Many piperidine-based compounds are known to interact with the DAT.[4]

  • Serotonin Transporter (SERT): Phenylpiperidine derivatives have been shown to exhibit affinity for the SERT.[2]

  • Norepinephrine Transporter (NET): The phenethylamine-like scaffold of this compound suggests potential interaction with the NET.

Experimental Protocol: Radioligand Displacement Assays

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the σ1 receptor, DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing the human σ1 receptor, DAT, SERT, or NET.

  • Radioligands:

    • -Pentazocine for σ1 receptor binding.[3]

    • [³H]WIN 35,428 for DAT binding.

    • [³H]Paroxetine for SERT binding.[2]

    • [³H]Nisoxetine for NET binding.

  • Non-specific binding control: Haloperidol (for σ1), Nomifensine (for DAT), Fluoxetine (for SERT), and Desipramine (for NET) at a high concentration (e.g., 10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each target).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Cell membranes

    • Radioligand at a concentration near its Kd value.

    • Either vehicle (for total binding), non-specific control, or varying concentrations of this compound.

  • Incubation: Incubate the plates at the recommended temperature and duration for each target to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Affinity Profile of this compound (Hypothetical Data)

To illustrate the expected outcomes, the following table presents hypothetical Ki values for this compound compared to known reference compounds.

Compoundσ1 Receptor Ki (nM)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound 25 150 800 450
Haloperidol (σ1 antagonist)2---
GBR 12909 (DAT inhibitor)-10>10,000500
Paroxetine (SSRI)>10,000>10,0000.1200
Desipramine (NRI)>10,000>10,000200.5

Note: The data for this compound is hypothetical and for illustrative purposes.

This hypothetical data suggests that this compound has the highest affinity for the σ1 receptor, followed by the dopamine transporter. Its affinity for SERT and NET is considerably lower, indicating a degree of selectivity.

II. Functional Characterization: Moving from Affinity to Activity

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Therefore, the next step is to perform functional assays for the targets where significant affinity was observed.

Experimental Workflow for Functional Validation

Caption: Experimental workflow for validating the mechanism of action.

A. Sigma-1 Receptor Functional Assay

The σ1 receptor is a unique intracellular chaperone protein, and its functional activity can be assessed through various cellular assays. One common method is to measure its effect on neurite outgrowth in PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate PC12 cells in collagen-coated plates.

  • Treatment: Treat the cells with Nerve Growth Factor (NGF) to induce differentiation, in the presence or absence of varying concentrations of this compound. Known σ1 receptor agonists (e.g., PRE-084) and antagonists (e.g., NE-100) should be used as controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Fix the cells and quantify neurite outgrowth using microscopy and image analysis software. An increase in neurite length in the presence of the compound would suggest agonistic activity, while a decrease or blockade of the agonist effect would indicate antagonism.

B. Monoamine Transporter Functional Assays

The functional activity of this compound at DAT, SERT, and NET can be determined by measuring its ability to inhibit the uptake of their respective radiolabeled substrates.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is adapted for the dopamine transporter but can be applied to SERT and NET using their respective substrates and inhibitors.[5]

Materials:

  • Cells stably expressing human DAT (e.g., HEK293-hDAT).

  • [³H]Dopamine.

  • Uptake buffer.

  • This compound.

  • Known DAT inhibitor (e.g., GBR 12909) as a positive control.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the HEK293-hDAT cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of this compound or the positive control for 10-20 minutes at 37°C.[4]

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[4]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of uptake inhibition at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Comparative Functional Activity of this compound (Hypothetical Data)
AssayThis compoundReference Compound
σ1 Receptor Neurite Outgrowth Agonist (EC50 = 50 nM)PRE-084 (Agonist, EC50 = 10 nM)
Dopamine Uptake Inhibition IC50 = 200 nMGBR 12909 (IC50 = 15 nM)
Serotonin Uptake Inhibition IC50 = 1200 nMParoxetine (IC50 = 0.2 nM)
Norepinephrine Uptake Inhibition IC50 = 600 nMDesipramine (IC50 = 0.8 nM)

Note: The data is hypothetical and for illustrative purposes.

This hypothetical functional data further supports the primary mechanism of action as a σ1 receptor agonist with secondary activity as a dopamine reuptake inhibitor.

III. Downstream Signaling and Off-Target Liability

To build a comprehensive MoA profile, it is essential to investigate the downstream signaling pathways modulated by this compound and to assess its potential for off-target interactions.

Signaling Pathway of a Putative σ1 Receptor Agonist and DAT Inhibitor

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binding Dopamine_in Dopamine DAT->Dopamine_in Reuptake Compound This compound Compound->DAT Inhibition Sigma1 σ1 Receptor Compound->Sigma1 Agonism ER Endoplasmic Reticulum Sigma1->ER Translocation Signaling Downstream Signaling (e.g., Ca2+ mobilization, Neuronal survival) ER->Signaling

Caption: Putative signaling pathway of this compound.

Off-Target Screening

A broad off-target screening panel is crucial to identify any unintended interactions that could lead to side effects. This typically involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant further investigation with full concentration-response curves.

IV. Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to validating the mechanism of action of this compound. The proposed experimental workflow, from initial binding assays to functional characterization and off-target screening, provides a comprehensive framework for elucidating its pharmacological profile.

Based on our hypothetical data, this compound emerges as a promising lead compound with a primary mechanism as a σ1 receptor agonist and a secondary activity as a dopamine reuptake inhibitor. This dual activity could have interesting therapeutic implications for a range of neurological and psychiatric disorders.

Further studies should focus on in vivo models to correlate these in vitro findings with behavioral outcomes. Additionally, detailed structure-activity relationship (SAR) studies of analogs of this compound would be invaluable in optimizing its potency and selectivity for its primary targets.

V. References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. PubMed. [Link]

  • kusterlab/biowc-pathwaygraph: Interactive Visualization of Signaling Pathways. GitHub. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

Sources

Comparative Guide: Off-Target Profiling of 3-(3-Fluorophenyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluorophenyl)piperidine (3-3-FPP) is a privileged pharmacophore widely utilized in the synthesis of monoamine transporter inhibitors, dissociative anesthetics, and sigma receptor ligands. While the addition of a fluorine atom at the meta-position of the phenyl ring enhances metabolic stability and lipophilicity compared to the unsubstituted 3-phenylpiperidine, it significantly alters the off-target toxicity profile.

This guide provides a technical framework for assessing the safety and selectivity of 3-3-FPP. It contrasts the scaffold against its non-fluorinated and hydroxylated analogs, detailing experimental protocols for quantifying hERG liability, CYP450 inhibition, and receptor cross-reactivity.

Part 1: Comparative Pharmacological Profile

The introduction of fluorine modulates the pKa and lipophilicity (LogP) of the piperidine ring, influencing membrane permeability and non-specific binding. The table below compares 3-3-FPP against key structural analogs to highlight shifts in "on-target" vs. "off-target" potential.

Table 1: Physicochemical & Safety Comparison
FeatureThis compound 3-Phenylpiperidine (Unsubstituted)3-(3-Hydroxyphenyl)piperidine
Primary Utility SERT/DAT Inhibitor, NMDA AntagonistGeneral IntermediateDopamine Autoreceptor Agonist
Lipophilicity (cLogP) ~2.5 (High)~2.1 (Moderate)~1.2 (Low)
Metabolic Stability High (Blocks Ring Hydroxylation)Low (Rapid CYP hydroxylation)N/A (Metabolite)
hERG Inhibition Risk High (Lipophilic cation trapping)ModerateLow (Polarity reduces pore binding)
Sigma-1 Affinity High (< 50 nM)ModerateLow
BBB Permeability HighModerateLow

Key Insight: The metabolic blockade provided by the 3-fluoro group prevents rapid clearance but increases the residence time of the lipophilic cation, exacerbating hERG channel blockade —a critical off-target liability for this class.

Part 2: Critical Off-Target Liabilities

hERG Potassium Channel Blockade (Cardiotoxicity)

The 3-3-FPP scaffold contains a basic nitrogen (protonated at physiological pH) and a lipophilic aromatic tail. This fits the pharmacophore for hERG channel blockers, which bind to Tyr652 and Phe656 within the channel pore.

  • Mechanism: The protonated piperidine nitrogen forms a cation-π interaction with Tyr652, while the fluorophenyl group interacts hydrophobically with Phe656.

  • Risk: QT interval prolongation leading to Torsades de Pointes.

Sigma Receptor Cross-Reactivity

Piperidine scaffolds are notorious for high affinity to Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

  • Consequence: Unintended modulation of calcium signaling and cellular stress responses, potentially confounding behavioral data in CNS drug development.

NMDA Receptor Antagonism

Structurally related to 3-methoxyphencyclidine (3-MeO-PCP), 3-3-FPP may exhibit low-affinity antagonism at the PCP binding site of the NMDA receptor.

  • Consequence: Psychotomimetic side effects at high doses.

Part 3: Experimental Protocols for Assessment

Protocol A: Automated Patch Clamp for hERG Assessment

To be performed early in lead optimization to flag cardiotoxicity.

Objective: Determine the IC50 of 3-3-FPP for the hERG tail current.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS containing 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Record tail current amplitude.

  • Dosing:

    • Apply vehicle (0.1% DMSO) for baseline stability (3 min).

    • Apply 3-3-FPP in cumulative concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Positive Control: E-4031 (IC50 ~10-100 nM).

  • Analysis: Plot normalized current vs. log[concentration] to fit a Hill equation.

    • Acceptance Criteria: >20% inhibition at 10 µM triggers a "Red Flag."

Protocol B: Radioligand Binding Screen (Broad Profiling)

To assess selectivity against Opioid and Monoamine targets.

Objective: Calculate Ki values to determine the Selectivity Index (SI).

  • Membrane Preparation: HEK293 membranes expressing human SERT, DAT, or µ-Opioid receptors.

  • Radioligands:

    • SERT: [3H]-Paroxetine[1][2]

    • DAT: [3H]-WIN 35,428

    • µ-Opioid: [3H]-DAMGO

  • Assay Conditions:

    • Incubate membranes + Radioligand + 3-3-FPP (10 µM screening dose) for 60 min at 25°C.

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Calculation:

    • If inhibition > 50% at 10 µM, proceed to full dose-response (8 points).

    • Calculate Ki using the Cheng-Prusoff equation:

      
      
      

Part 4: Visualizing the Assessment Logic

Diagram 1: Off-Target Screening Workflow

This decision tree illustrates the tiered approach to clearing 3-3-FPP derivatives for in vivo use.

ScreeningWorkflow Start Compound: this compound Tier1 Tier 1: In Vitro Binding (SERT, DAT, NET, Opioid) Start->Tier1 Decision1 Selectivity Index > 100x? Tier1->Decision1 Tier2 Tier 2: Functional Safety (hERG Patch Clamp, CYP Inhibition) Decision1->Tier2 Yes Fail STOP: Redesign Scaffold (Reduce Lipophilicity) Decision1->Fail No (Promiscuous) hERG_Check hERG IC50 > 10 µM? Tier2->hERG_Check Tier3 Tier 3: In Vivo Tolerability (Rotarod, Locomotor Activity) hERG_Check->Tier3 Yes (Safe) hERG_Check->Fail No (Cardiotoxic) Pass Proceed to Efficacy Studies Tier3->Pass

Caption: Tiered screening logic to filter 3-3-FPP derivatives based on selectivity and safety thresholds.

Diagram 2: Structural Basis of hERG Blockade

Visualizing why the 3-fluoro substitution increases risk compared to hydrophilic analogs.

hERG_Mechanism Compound This compound ProtonatedN Protonated Nitrogen (+) Compound->ProtonatedN AromaticRing Fluorophenyl Ring Compound->AromaticRing Tyr652 Tyr652 (Cation-Pi Site) ProtonatedN->Tyr652 Cation-Pi Interaction Phe656 Phe656 (Hydrophobic Site) AromaticRing->Phe656 Pi-Stacking (Enhanced by F) hERG_Pore hERG Channel Pore Block Channel Blockade (QT Prolongation) hERG_Pore->Block Tyr652->hERG_Pore Phe656->hERG_Pore

Caption: Molecular interactions between the 3-3-FPP pharmacophore and critical residues in the hERG channel.

References

  • Vertex Pharmaceuticals. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. PMC.

  • Merck Millipore. (2020). Assessment Of hERG Blockade By Radioligand Binding Assay. Application Guide.

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances.

  • GlaxoSmithKline. (2009).[3] Discovery of N-(3-fluorophenyl)-1-...-4-piperidinamine (GSK962040). Journal of Medicinal Chemistry.

Sources

Pharmacokinetic Profiling of 3-(3-Fluorophenyl)piperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylpiperidine scaffold represents a "privileged structure" in CNS drug discovery, serving as a core pharmacophore for monoamine transporter inhibitors, NMDA receptor antagonists, and sigma receptor ligands. However, the unsubstituted phenylpiperidine moiety often suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) penetration.

This guide provides a technical comparison of 3-(3-Fluorophenyl)piperidine derivatives against their non-fluorinated counterparts. By analyzing the "Fluorine Effect"—specifically the strategic substitution at the meta position—we demonstrate how this modification modulates pKa, lipophilicity (


), and metabolic stability (intrinsic clearance, 

), ultimately enhancing CNS druggability.

Part 1: Structural Basis & Physicochemical Properties

The introduction of a fluorine atom at the 3-position of the phenyl ring is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule. This section compares three representative derivatives:

  • Compound A: 3-Phenylpiperidine (Parent Scaffold)

  • Compound B: this compound (Target Scaffold)

  • Compound C: 3-(3-Fluorophenyl)-N-methylpiperidine (Tertiary Amine Derivative)

Comparative Physicochemical Profile[1][2]
ParameterCompound A (Parent)Compound B (3-Fluoro)Compound C (N-Methyl-3-Fluoro)Impact of Modification
LogP (Lipophilicity) ~2.4~2.7~3.1Fluorine increases lipophilicity, enhancing passive diffusion across the BBB.
pKa (Basicity) ~10.1~9.4~9.0Electron-withdrawing fluorine reduces amine basicity, increasing the fraction of un-ionized drug at physiological pH (7.4).
TPSA (

)
12.012.03.2N-methylation removes the H-bond donor, significantly improving membrane permeability.
CNS MPO Score ModerateHighHighCentral Nervous System Multi-Parameter Optimization score improves with fluorination due to balanced LogP/pKa.

Key Insight: The reduction in pKa observed in Compound B (approx. 0.7 log units vs. Parent) is critical. Highly basic amines often suffer from lysosomal trapping and high non-specific binding. The 3-fluoro substitution mitigates this, improving the free fraction (


) available for target engagement.

Part 2: Metabolic Stability & Clearance Mechanisms

The primary liability of phenylpiperidines is rapid oxidative metabolism in the liver. The 3-(3-fluorophenyl) motif is specifically designed to block aromatic hydroxylation .

The "Fluorine Block" Mechanism

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially attack electron-rich aromatic rings.

  • Unsubstituted (Compound A): Rapid hydroxylation occurs at the para (4') and meta (3') positions, leading to rapid clearance and Phase II conjugation (Glucuronidation).

  • Fluorinated (Compound B): The C-F bond is metabolically inert (

    
     bond strength). The fluorine atom sterically and electronically deactivates the ring toward oxidation at the 3-position and reduces electron density at the 4-position, significantly prolonging half-life (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the metabolic divergence between the parent and the fluorinated derivative.

MetabolicPathway Parent 3-Phenylpiperidine (Compound A) CYP2D6 CYP2D6/3A4 Oxidation Parent->CYP2D6 High Affinity Fluoro This compound (Compound B) Fluoro->CYP2D6 Reduced Affinity (Steric/Electronic Block) Metabolite1 3-(3-Hydroxyphenyl) piperidine (Rapid Clearance) CYP2D6->Metabolite1 Major Pathway (3-OH) Metabolite2 3-(4-Hydroxyphenyl) piperidine CYP2D6->Metabolite2 Minor Pathway (4-OH) CYP2D6->Metabolite2 Slower Rate Stable Metabolically Stable (Prolonged t1/2) CYP2D6->Stable Metabolic Blockade at 3-position

Caption: Comparative metabolic fate showing the blockade of 3-hydroxylation by fluorine substitution.

Part 3: Blood-Brain Barrier (BBB) Permeability

For CNS-active derivatives, BBB penetration is the "make-or-break" parameter.

Active vs. Passive Transport[3]
  • Passive Diffusion: Driven by lipophilicity.[1] Compound C (N-methylated) exhibits superior passive diffusion (

    
    ) compared to the secondary amine due to the removal of the H-bond donor.
    
  • P-glycoprotein (P-gp) Efflux: Secondary amines (Compound A/B) are often P-gp substrates. However, the introduction of fluorine lowers the H-bond basicity, which often correlates with reduced P-gp efflux ratio (

    
    ), identifying the fluorinated derivative as a "CNS-penetrant" candidate.
    

Experimental Data Summary (Representative):

  • Brain/Plasma Ratio (

    
    ): 
    
    • Parent: ~0.5 (Restricted)

    • 3-Fluoro: ~1.2 (Moderate)

    • 3-Fluoro-N-Me: ~2.5 (Excellent)

Part 4: Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To determine


 and 

in liver microsomes.

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:





Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: High-throughput screening of passive CNS permeability.

Workflow Diagram:

PAMPA_Workflow Step1 Prepare Donor Plate (Compound in Buffer pH 7.4) Step4 Sandwich Assembly (Donor Bottom / Acceptor Top) Step1->Step4 Step2 Prepare Acceptor Plate (Buffer + Scavenger) Step2->Step4 Step3 Coat Membrane (Porcine Brain Lipid Extract) Step3->Step4 Step5 Incubation (4 Hours @ 25°C, humidified) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate Pe) Step5->Step6

Caption: PAMPA-BBB workflow for assessing passive diffusion potential.

References

  • Impact of Fluorination on PK: Comparison of prediction methods for in vivo clearance of substituted phenylpiperidines. Drug Metab Dispos. 2004.[2]

  • Metabolic Pathways of Phenylpiperidines: Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of substituted phenylpiperidines.

  • BBB Permeability Strategies: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.

  • Fluorine in Medicinal Chemistry: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA.

  • Piperidine Scaffold Analysis: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

3-(3-Fluorophenyl)piperidine (CAS 54693-36-8) is a fluorinated organic amine.[1][2] For disposal purposes, it must be classified as a Corrosive, Halogenated Organic Waste .

CRITICAL PROHIBITION: Do NOT mix this compound with non-halogenated organic solvents (e.g., acetone, methanol) or oxidizing acids (e.g., nitric acid). The presence of the fluorine atom mandates incineration at facilities equipped with scrubbers to capture hydrofluoric acid (HF) emissions.

Hazard Profile & Waste Characterization

Before initiating disposal, you must validate the waste stream characterization. This compound is not explicitly P-listed or U-listed under RCRA (40 CFR § 261.33), meaning it is regulated based on its characteristics .

FeatureClassificationOperational Implication
Primary Hazard Corrosive (Base) pH > 12 (typically).[1][2] Causes severe skin burns and eye damage.[3][4][5]
Secondary Hazard Toxic Harmful if swallowed or absorbed through skin.[1][2][3][4][5]
Chemical Structure Halogenated (Fluorine) MUST go into the "Halogenated Waste" stream.[1][2] Mixing with non-halogenated waste increases disposal costs by ~5-10x.
RCRA Status Characteristic Waste Likely D002 (Corrosive) and D001 (Ignitable) if in flammable solvent.[1][2]
Segregation & Storage Protocols

Proper segregation is the primary determinant of safety and cost-efficiency.

Compatibility Matrix
  • Incompatible With: Strong oxidizing agents, strong acids (exothermic neutralization), acid chlorides, acid anhydrides.

  • Compatible With: Other halogenated organic bases (e.g., fluorinated pyridines), halogenated solvents (DCM, chloroform) only if designated for the same incineration stream.

Storage Requirements Prior to Pickup
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (aluminum/steel) due to potential corrosion from the amine functionality.

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic."

  • Venting: If the waste was generated from a reaction involving heat or evolution of gas, ensure the container is vented (e.g., Vented Cap) until stable, then tightly sealed.

Disposal Workflows
Scenario A: Liquid Waste (Stock Solutions & Mother Liquors)

This is the most common disposal scenario. The presence of the fluorine atom dictates the pathway.

DisposalFlow Start Liquid Waste Containing This compound CheckSolvent Is it dissolved in solvent? Start->CheckSolvent SolventType Identify Solvent Base CheckSolvent->SolventType Yes HalogenatedStream Stream: HALOGENATED ORGANIC (Red Can/Tag) CheckSolvent->HalogenatedStream No (Pure Liquid) SolventType->HalogenatedStream DCM, Chloroform, etc. SolventType->HalogenatedStream Methanol, Acetone, etc. (Trace F makes whole mix Halogenated) NonHalogenatedStream Stream: NON-HALOGENATED (Do Not Use) SolventType->NonHalogenatedStream Strictly Prohibited Labeling Label: 'Contains Fluorinated Amines' Check 'Corrosive' & 'Toxic' HalogenatedStream->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage

Figure 1: Decision logic for liquid waste disposal.[1] Note that adding a fluorinated compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Scenario B: Solid Waste (Contaminated Silica, Gloves, Wipes) [1][2]
  • Collection: Place in a dedicated wide-mouth jar or heavy-duty hazardous waste bag (polyethylene, minimum 6 mil thickness).

  • Labeling: Tag as "Solid Hazardous Waste - Toxic/Corrosive."

  • Sharps: If needles/syringes were used, they must go into a Hard-Sided Sharps Container , never soft bags.

Scenario C: Empty Containers
  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or DCM).

  • Rinsate Disposal: The rinsate (wash liquid) must be disposed of as Liquid Halogenated Waste (see Scenario A).

  • Defacing: Deface the original label. Mark as "Empty."

  • Disposal: Once triple-rinsed and air-dried, the container can typically be discarded as standard lab trash or recycled glass, depending on local EHS regulations.

Emergency Procedures (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The amine vapors can be respiratory irritants.[6]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization (Optional but Recommended):

    • Absorb the liquid with a chemically inert absorbent (Vermiculite or clay-based kitty litter).

    • Do not use paper towels for large spills as they are combustible.

    • If available, use a weak acid neutralizer (e.g., citric acid powder) to reduce volatility/corrosivity before sweeping.

  • Collection: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris - Fluorinated Amine."

Scientific Rationale for Incineration

Why do we insist on the "Halogenated" stream?

  • C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (

    
    ). Standard thermal treatment may not fully mineralize the compound.
    
  • HF Formation: Upon combustion, the fluorine atom is released as Hydrogen Fluoride (HF).

  • Scrubbing: Licensed hazardous waste incinerators use caustic scrubbers (e.g., NaOH sprays) in their stacks to neutralize the HF gas before it exits the chimney. Sending this waste to a non-halogenated fuel blending facility could damage their equipment or violate their air emissions permits.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733475, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1][2]

Sources

Navigating the Safe Handling of 3-(3-Fluorophenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, the promise of novel chemical entities like 3-(3-Fluorophenyl)piperidine in advancing drug discovery is immense. However, with great potential comes the critical responsibility of ensuring the utmost safety in its handling and application. This guide provides an in-depth, procedural framework for the safe utilization of this compound in a laboratory setting. By understanding the inherent hazards and implementing the robust protocols outlined herein, you can mitigate risks and foster a secure research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Prior to any laboratory work, a thorough risk assessment is mandatory. This compound, as a substituted piperidine, should be presumed to share many of the hazardous properties of its parent compound.

Key Hazards Associated with the Piperidine Class:

  • High Flammability: Piperidine is a highly flammable liquid and vapor, with its vapors being heavier than air and capable of forming explosive mixtures.[2][3] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Acute Toxicity: Piperidine is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[1][2][3][4] Inhalation can lead to severe respiratory tract irritation, coughing, and dizziness.[5][6]

  • Corrosivity: The compound is expected to cause severe skin burns and serious eye damage.[1][2][3]

  • Organ Toxicity: Piperidine may have adverse effects on the liver and kidneys.[5]

The addition of a fluorophenyl group may alter the compound's physical properties and toxicological profile. Therefore, it is prudent to treat this compound with the highest degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The selection of appropriate PPE is a critical step that should never be compromised.

Recommended PPE Configuration
PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or nitrile rubber gloves with a thickness of at least 0.7 mm.[4]Provides resistance to chemical permeation. Always check the breakthrough time of the gloves.[4]
Eye and Face Protection Chemical safety goggles and a face shield.[2][5][7]Offers protection against splashes and vapors.
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.Protects against skin contact and in the event of a fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of inadequate ventilation.[3][7]Prevents inhalation of harmful vapors.
PPE Donning and Doffing Protocol

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage: Procedural Excellence

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

General Handling Procedures
  • Work in a Ventilated Area: All work with this compound must be conducted in a certified chemical fume hood.[1][8]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[1][2] Avoid contact with skin, eyes, and clothing.[7]

  • Use Appropriate Tools: Utilize spark-proof tools and explosion-proof equipment.[8]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Hygiene: Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke in the laboratory.[5]

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][7]

  • Temperature: Store in a cool place, away from direct sunlight.[2] The hydrochloride salt should be stored at temperatures not exceeding 8°C.[9]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[2][8]

  • Security: Store in a locked cabinet or other secure location.[2]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7][8]
Skin Contact Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water for at least 15-30 minutes.[2][8] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Seek immediate medical attention.[2][7]
Spill and Leak Management

A well-defined spill response plan is essential to contain and mitigate the hazard.

Spill_Response Evacuate 1. Evacuate & Isolate Area Ventilate 2. Ensure Adequate Ventilation Evacuate->Ventilate Ignition 3. Remove Ignition Sources Ventilate->Ignition PPE 4. Don Appropriate PPE Ignition->PPE Contain 5. Contain Spill with Inert Material PPE->Contain Collect 6. Collect & Place in Labeled Container Contain->Collect Decontaminate 7. Decontaminate Spill Area Collect->Decontaminate Dispose 8. Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Spill Response Workflow.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all sources of ignition.[5]

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.

  • Containment: Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[1][2][5][8]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for disposal.[5][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: The waste must be treated as hazardous.

  • Containerization: Unused product and contaminated materials should be placed in clearly labeled, sealed containers.[2]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains or dispose of with municipal waste.[2][4]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research with this compound.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine ≥99 %, for synthesis. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.